cis-2,5-Dimethyltetrahydrofuran
Description
BenchChem offers high-quality cis-2,5-Dimethyltetrahydrofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2,5-Dimethyltetrahydrofuran including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2144-41-4 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(2R,5S)-2,5-dimethyloxolane |
InChI |
InChI=1S/C6H12O/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
OXMIDRBAFOEOQT-OLQVQODUSA-N |
SMILES |
CC1CCC(O1)C |
Isomeric SMILES |
C[C@@H]1CC[C@@H](O1)C |
Canonical SMILES |
CC1CCC(O1)C |
Synonyms |
rel-(2R,5S)-Tetrahydro-2,5-dimethylfuran; cis-2,5-Dimethyloxolane; cis-2,5-Dimethyltetrahydrofuran; cis-Tetrahydro-2,5-dimethylfuran; |
Origin of Product |
United States |
Structural Characterization and NMR Spectroscopy of cis-2,5-Dimethyltetrahydrofuran: An In-Depth Technical Guide
Executive Summary
cis-2,5-Dimethyltetrahydrofuran (cis-2,5-DMTHF) is a cyclic ether that has garnered significant attention as a highly stable solvent, a specialized intermediate in organic synthesis, and a next-generation biofuel additive derived from lignocellulosic biomass. For researchers and drug development professionals, distinguishing the cis-isomer from its trans-counterpart is a critical quality control step, as the stereochemistry directly dictates the molecule's physical properties, binding affinities, and reactivity profiles.
This whitepaper provides an authoritative, mechanistic breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of cis-2,5-DMTHF. By integrating theoretical causality with field-proven experimental protocols, this guide serves as a self-validating framework for the synthesis, isolation, and spectroscopic verification of this vital compound.
Structural Context & Stereochemical Causality
The tetrahydrofuran (THF) ring is not perfectly planar; it rapidly interconverts between envelope and half-chair conformations. In 2,5-dimethyltetrahydrofuran, the spatial arrangement of the two methyl groups at the C2 and C5 positions creates two distinct diastereomers:
-
The cis-isomer (meso, 2R,5S): Both methyl groups can simultaneously occupy pseudo-equatorial positions in the lowest-energy envelope conformation. This minimizes 1,3-diaxial steric repulsion, making the cis-isomer thermodynamically more stable than the trans-isomer. Furthermore, the molecule possesses a plane of symmetry, rendering the two halves of the molecule chemically and magnetically equivalent.
-
The trans-isomer (C2 symmetric, 2R,5R or 2S,5S): One methyl group is forced into a pseudo-axial position while the other is pseudo-equatorial, leading to different average electronic environments during rapid ring-flipping, which subtly alters its NMR profile compared to the cis-isomer.
Stereoselective Synthesis and Isolation Workflow
To obtain high-purity cis-2,5-DMTHF for analytical characterization, a stereoselective dehydration pathway is required. The conversion of biomass-derived 2,5-hexanedione into 2,5-DMTHF utilizes a cooperative catalytic approach[1].
Protocol 1: Synthesis and Purification of cis-2,5-DMTHF
-
Catalytic Hydrogenation: Charge a high-pressure reactor with 2,5-hexanedione and a commercial Pt/C catalyst. Pressurize with H 2 to reduce the diketone to 2,5-hexanediol[1].
-
Stereoselective Dehydration: Subject the chiral 2,5-hexanediol intermediate to high-temperature liquid water (523 K) or an acidic resin (Amberlite IR-120H). The intramolecular dehydration proceeds predominantly via an S N 2 pathway[2]. Causality: The S N 2 inversion of stereochemistry at one of the chiral centers naturally favors the formation of the cis-isomer (>85% selectivity) over the trans-isomer[3].
-
Fractional Distillation: Transfer the crude mixture to a Nester-Faust annular Teflon spinning band column. Operate at a reflux ratio of 30:1. Collect the fraction boiling exactly at 90–91°C[4].
-
Self-Validating Checkpoint: Run the distillate through Gas-Liquid Chromatography (GLC) on a Carbowax 20M column. A single dominant peak confirms the removal of the trans-isomer (which has a slightly different boiling point and retention time)[4].
Biomass-derived synthesis and stereoselective dehydration pathway of cis-2,5-DMTHF.
NMR Spectroscopic Characterization
The structural symmetry of cis-2,5-DMTHF drastically simplifies its NMR spectra compared to asymmetric cyclic ethers, yet the specific chemical shifts provide a profound look into the molecule's electronic environment[4].
1 H NMR Analysis (CDCl 3 / CCl 4 )
The proton spectrum is defined by three distinct proton environments. The causality behind the splitting patterns is rooted in vicinal coupling and the electronegativity of the ring oxygen.
Table 1: 1 H NMR Spectral Data for cis-2,5-DMTHF
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Rationale |
| -CH 3 (C2, C5) | 1.15 | Doublet (d) | 6H | ~6.0 | Split into a doublet by the single adjacent methine proton (n+1 rule). The upfield shift is standard for shielded aliphatic methyls. |
| -CH 2 - (C3, C4) | 1.28 – 2.24 | Multiplet (m) | 4H | N/A | Highly complex splitting. The ring protons are diastereotopic (axial vs. equatorial-like) and couple geminally with each other and vicinally with the methine protons. |
| -CH-O (C2, C5) | 3.81 – 4.41 | Multiplet (m) | 2H | N/A | Strongly deshielded by the highly electronegative adjacent oxygen atom via the inductive (-I) effect, pulling electron density away from the nucleus. |
13 C NMR Analysis (CDCl 3 )
Carbon-13 NMR provides an unambiguous map of the carbon skeleton. Because the cis-isomer has a plane of symmetry, the six carbons resolve into exactly three peaks[4].
Table 2: 13 C NMR Spectral Data for cis-2,5-DMTHF
| Carbon Environment | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Rationale |
| -CH 3 (Methyls) | 21.60 | Primary | Standard alkyl shift, though slightly deshielded compared to a terminal alkane due to the long-range inductive pull of the ring oxygen. |
| -CH 2 - (Ring C3, C4) | 33.38 | Secondary | Shielded relative to C2/C5, standard for cyclic aliphatic carbons situated away from heteroatoms. |
| -CH-O (Ring C2, C5) | 75.36 | Tertiary | Highly deshielded due to direct covalent bonding with the ring oxygen atom. |
NMR Sample Preparation and Acquisition Workflow
To achieve the high-resolution spectra required to differentiate cis- from trans-isomers, sample preparation must be rigorously controlled.
Protocol 2: High-Resolution NMR Acquisition
-
Sample Dissolution: Weigh exactly 20 mg of the purified cis-2,5-DMTHF into a clean borosilicate glass vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 ). Causality: CDCl 3 is chosen because it lacks aliphatic proton signals that would obscure the sample, and its deuterium provides a frequency lock for the spectrometer to prevent signal drift.
-
Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS) to the solution. Causality: TMS acts as the absolute zero reference (δ 0.00 ppm) due to its highly shielded silicon-bound methyl protons.
-
Transfer and Degassing: Transfer the solution into a standard 5 mm NMR tube. Tap the tube gently to dislodge any micro-bubbles. Causality: Air bubbles create magnetic susceptibility gradients, which ruin magnetic field homogeneity and broaden the delicate multiplet peaks of the -CH 2
- protons.
-
Spectrometer Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field and rigorously shim the Z and Z 2 gradients until the CDCl 3 solvent peak is perfectly symmetrical.
-
Data Acquisition:
-
1 H NMR: Execute a standard 1D sequence (e.g., zg30) using 16 scans and a 2-second relaxation delay.
-
13 C NMR: Execute a proton-decoupled sequence (e.g., zgpg30) using 512 scans. Causality: Carbon-13 has a low natural abundance (~1.1%); higher scan counts are mathematically required to build a sufficient signal-to-noise ratio.
-
-
Self-Validating Checkpoint (Purity Analysis): After Fourier transform and phase correction, inspect the baseline around δ 1.20–1.30 ppm. The trans-isomer methyl groups typically resonate slightly downfield from the cis doublet (δ 1.15). An integration ratio of the δ 1.15 peak against any extraneous doublets provides a self-validating metric of stereopurity. A ratio of >99:1 confirms analytical grade cis-2,5-DMTHF.
Step-by-step workflow for high-resolution NMR sample preparation and data acquisition.
Conclusion
The precise characterization of cis-2,5-dimethyltetrahydrofuran relies on understanding the interplay between its stereochemistry and its electronic environment. The pseudo-equatorial arrangement of its methyl groups not only grants it thermodynamic stability but also yields a highly symmetrical, distinct NMR profile. By adhering to the stereoselective synthesis and rigorous NMR acquisition protocols outlined in this guide, researchers can ensure absolute structural validation—a non-negotiable requirement for downstream applications in drug development and advanced materials science.
Sources
Stereochemical Assignment and Conformational Analysis of cis-2,5-Dimethyltetrahydrofuran: A Comprehensive Guide
Executive Summary
The accurate stereochemical assignment and conformational mapping of substituted cyclic ethers are critical for rational drug design, pharmacophore modeling, and the development of next-generation green solvents. cis-2,5-Dimethyltetrahydrofuran (cis-2,5-DMTHF) is a highly valuable building block, often synthesized via the stereoselective intramolecular dehydration of biomass-derived 2,5-hexanediol 1.
This technical guide provides an in-depth framework for the stereochemical and conformational analysis of cis-2,5-DMTHF. By synthesizing experimental Nuclear Magnetic Resonance (NMR) spectroscopy with computational Density Functional Theory (DFT), we establish a self-validating system for unambiguous structural elucidation.
Stereochemical Architecture
The 2,5-DMTHF molecule possesses two stereogenic centers at the C2 and C5 positions. The stereochemical relationship between these centers dictates the molecule's macroscopic properties and symmetry.
The cis isomer of 2,5-DMTHF is a classic meso compound . Despite containing two chiral centers, it possesses an internal plane of symmetry ( σ ) that bisects the oxygen atom and the C3–C4 bond. Because the molecule is superimposable on its mirror image, it is optically inactive 2. Its absolute configuration is assigned as (2R, 5S)—which is chemically identical to (2S, 5R). In contrast, the trans isomer lacks this symmetry plane, possessing a C2 axis instead, and exists as a pair of enantiomers: (2R, 5R) and (2S, 5S).
Understanding this symmetry is the causal foundation for interpreting its spectroscopic data: the σ -plane in the cis isomer renders the two methyl groups, as well as the C2/C5 methine protons, chemically and magnetically equivalent.
Conformational Dynamics & Pseudorotation
Unlike rigid aromatic rings, the five-membered tetrahydrofuran ring is highly flexible. To alleviate eclipsing torsional strain (Pitzer strain), the ring puckers out of planarity, undergoing rapid pseudorotation between Envelope (E) and Twist (T) conformations. Recent advancements in localized high-concentration electrolytes have demonstrated that this specific conformational flexibility allows 2,5-DMTHF to form superior solvation structures compared to rigid THF analogs 3.
For cis-2,5-DMTHF, the conformational energy landscape is dictated by the steric bulk of the methyl groups.
-
Steric Causality: The molecule strongly prefers conformations that place both methyl groups in pseudo-equatorial positions. Forcing even one methyl group into a pseudo-axial position introduces severe 1,3-diaxial-like steric repulsion with the ring protons.
-
Global Minimum: The lowest energy state is typically a Cs -symmetric Envelope conformation (with the oxygen atom at the flap, OE ) or a closely related Twist conformation, where both methyls are pseudo-equatorial.
Because pseudorotation is rapid on the NMR timescale at room temperature, the observed NMR spectrum is a time-averaged composite of all populated conformers. Therefore, a single static 3D model is insufficient for accurate stereochemical assignment.
Workflow for the computational conformational analysis of cis-2,5-DMTHF.
Analytical Workflows for Stereochemical Assignment
To definitively assign the cis configuration and map its conformations, an integrative approach combining experimental NMR and computational DFT is required. This establishes a self-validating loop: experimental data grounds the computational model, while the computational model explains the experimental spectral nuances.
Experimental NMR Protocol
While 1D 1 H and 13 C NMR can identify the presence of the 2,5-DMTHF scaffold, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the causal mechanism for differentiating the cis face from the trans face. NOESY maps through-space dipolar interactions (< 5 Å). In the cis isomer, the H2 and H5 protons reside on the same face of the ring, yielding distinct NOE cross-peaks to the pseudo-axial protons at C3 and C4 that are absent in the trans isomer.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of high-purity 2,5-DMTHF in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.
-
Temperature Control: Equilibrate the NMR probe strictly to 298.15 K. Causality: Pseudorotation populations are highly temperature-dependent; thermal stability ensures reproducible Boltzmann averaging.
-
1D Acquisition: Acquire 1 H NMR at 600 MHz. Use a 30∘ excitation pulse and a relaxation delay ( D1 ) of 5 seconds. Causality: A D1 of ≥5×T1 ensures complete longitudinal relaxation, which is strictly required for quantitative integration of trace diastereomeric impurities.
-
2D NOESY Acquisition: Set the mixing time ( τm ) to 400 ms. Causality: For small molecules (MW ~100 Da) in the extreme narrowing limit, a longer mixing time is required to allow the NOE to build up before spin diffusion dominates. Collect 256 t1 increments with 16 scans per increment.
Computational DFT Protocol
Because catalytic synthesis methods (such as acceptorless alcohol dehydrogenation) often yield mixtures of cis and trans isomers 4, computational validation is necessary to confirm assignments.
Step-by-Step Methodology:
-
Conformational Search: Perform a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 force field. Retain all conformers within a 5.0 kcal/mol energy window.
-
Geometry Optimization: Optimize all identified conformers at the B3LYP/6-311+G(d,p) level of theory using an implicit solvent model (PCM for chloroform).
-
Frequency Validation: Compute vibrational frequencies at the same level of theory. Causality: This mathematically validates that the optimized geometry is a true local minimum (characterized by zero imaginary frequencies) rather than a transition state.
-
NMR Shielding Calculation: Calculate isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.
-
Boltzmann Averaging: Weight the calculated NMR shifts according to the Boltzmann distribution derived from the computed Gibbs free energies ( ΔG ) at 298.15 K.
Integrative experimental and computational workflow for stereochemical assignment.
Data Synthesis & Validation
The final step in the self-validating system is correlating the experimental data with the theoretical models. The quantitative data below summarizes the expected thermodynamic and spectroscopic profiles used to definitively assign the cis isomer.
Table 1: Representative Thermodynamic Parameters of cis-2,5-DMTHF Conformers
| Conformation Type | Point Group Symmetry | Methyl Group Positions | Relative Energy ( ΔG , kcal/mol) | Boltzmann Population (298 K) |
| Envelope ( OE ) | Cs | Pseudo-equatorial / Pseudo-equatorial | 0.00 (Global Minimum) | > 85% |
| Twist ( 3T4 ) | C2 (approximate) | Pseudo-equatorial / Pseudo-axial | ~1.85 | < 10% |
| Envelope ( EO ) | Cs | Pseudo-axial / Pseudo-axial | > 3.50 | < 1% |
Table 2: Diagnostic NMR Features for Diastereomer Differentiation
| Analytical Feature | cis-2,5-DMTHF (meso isomer) | trans-2,5-DMTHF (racemic mixture) |
| Molecular Symmetry | σ -plane ( Cs average) | C2 axis |
| 13 C NMR (Methyls) | Single resonance (Equivalent) | Single resonance (Equivalent) |
| 1 H NMR (H3/H4) | Complex AA'BB' multiplet | Complex AA'BB' multiplet (Distinct shifts from cis) |
| NOESY Correlations | Strong NOE between H2/H5 and the same internal ring face | H2 and H5 show NOEs to opposite faces of the ring |
By rigorously applying this combined NMR-DFT approach, researchers can confidently assign the stereochemistry of substituted tetrahydrofurans, ensuring the integrity of downstream synthetic or pharmacological applications.
References
- Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions.
- Chiral Cyclodextrin Capillary GC Columns. GCMS.cz.
- Schematics displaying conformational changes of “rigid” THF and “flexible” 2,5-THF molecules.
- Acceptorless Alcohol Dehydrogenation: OH vs NH Effect in Bifunctional NHC–Ir(III) Complexes.
Sources
Thermodynamic Stability and Conformational Dynamics of cis- vs. trans-2,5-Dimethyltetrahydrofuran: A Technical Guide
Executive Summary
The cyclic ether 2,5-dimethyltetrahydrofuran (2,5-DMTHF) has emerged as a highly valuable compound in modern chemistry, serving both as a next-generation biofuel and a[1]. In drug development and asymmetric synthesis, the stereochemistry of 2,5-DMTHF dictates its utility as a chiral auxiliary and solvent. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability differences between its cis and trans isomers, bridging the gap between computational thermochemistry and condensed-phase experimental behavior.
Conformational Analysis & Thermodynamic Stability
The tetrahydrofuran (THF) ring is not a static, planar structure; it undergoes rapid pseudorotation to relieve torsional strain, continuously interconverting between envelope (Cs) and half-chair (C2) conformations. The introduction of methyl substituents at the C2 and C5 positions fundamentally alters this energetic landscape.
-
The trans Isomer: In trans-2,5-DMTHF, the methyl groups are situated on opposite faces of the ring. During pseudorotation, the ring can readily adopt conformations where one methyl group is pseudo-equatorial and the other is pseudo-axial. The inherent flexibility of the THF ring allows the trans isomer to minimize 1,3-diaxial-like steric repulsions effectively.
-
The cis Isomer: In cis-2,5-DMTHF, both methyl groups reside on the same face. While a specific envelope conformation can place both groups in pseudo-equatorial positions, the dynamic nature of pseudorotation forces the cis isomer through sterically hindered transition states where the methyl groups experience transannular strain.
The Thermodynamic Consensus: There is a nuanced divergence between gas-phase computational models and condensed-phase experimental realities. Advanced computational studies utilizing CBS-QB3 and G3 levels of theory indicate that the zero-point-corrected electronic energies of the cis and trans conformers are [2]. However, under experimental condensed-phase conditions—such as high-temperature liquid water—the cis-isomer is definitively shown to be than the trans-isomer[3].
Mechanistic Implications in Chemical Synthesis
The subtle thermodynamic and steric differences between the isomers profoundly impact their chemical reactivity, particularly in ring-opening and radical abstraction workflows.
O-Acylative Cleavage Mechanisms: When subjected to Bi(III)-catalyzed O-acylative cleavage, the two isomers exhibit divergent mechanistic pathways. The thermodynamically preferred trans isomer undergoes a concerted SN2-like process (ANDN). In contrast, when the sterically hindered cis isomer is reacted with bulky electrophiles (e.g., t-BuCOCl), the reaction [4]. This shift is a direct consequence of the cis isomer needing to relieve ground-state steric strain via the formation of a planar, stabilized acyloxy cation intermediate.
Radical-Induced Equilibration: In biological and synthetic radical systems, thiyl radicals (RS•) can abstract a hydrogen atom from the highly activated α-carbon (C2 or C5) of the THF ring. This H-atom abstraction erases the stereocenter, creating a planar carbon-centered radical stabilized by the adjacent oxygen lone pair. Upon ring closure, the system[5].
Figure 1: Reaction pathways for the synthesis and radical-induced equilibration of 2,5-DMTHF isomers.
Quantitative Data Summary
| Property / Parameter | cis-2,5-Dimethyltetrahydrofuran | trans-2,5-Dimethyltetrahydrofuran |
| Boiling Point | 90–91 °C[6] | 92–94 °C |
| Condensed-Phase Stability | Less stable (Sterically hindered)[3] | More stable (Thermodynamically preferred)[3] |
| Enthalpy of Formation (ΔfH⊖) | ~ -225 kJ/mol (Gas phase)[2] | ~ -225 kJ/mol (Gas phase)[2] |
| Bi(III) Cleavage Mechanism | SN1 (with bulky electrophiles) or SN2[4] | SN2 (Concerted ANDN)[4] |
| Synthesis Selectivity (from HDO) | >85% via SN2 dehydration[3] | Minor byproduct via SN1[3] |
Experimental Methodologies: Isolation and Analysis
To accurately study the thermodynamic equilibrium of these isomers, researchers must utilize highly specific separation and analytical protocols.
Protocol 1: High-Efficiency Fractional Distillation
-
Causality: Because the boiling points of the cis (90–91 °C) and trans (92–94 °C) isomers differ by only ~2 °C, standard distillation is insufficient.
-
Methodology: Utilize a operating at a high reflux ratio (e.g., 30:1)[6]. The spinning band creates a highly turbulent vapor-liquid interface, maximizing the theoretical plates required to isolate the cis isomer to ≥81% purity[6].
Protocol 2: Capillary GC Thermodynamic Quantification
-
Causality: Standard non-polar GC columns struggle to resolve the subtle dipole differences between the isomers. A chiral cyclodextrin column is required because its rigid cavity provides shape-selective inclusion complexation.
-
Methodology:
-
Prepare the equilibrated DMTHF mixture in methylene chloride (0.5 mg/mL).
-
Inject 1 µL into a Gas Chromatograph equipped with a (permethylated β-cyclodextrin, 30m x 0.25mm ID)[7].
-
Run the oven isothermally at 60 °C using helium carrier gas at 30 cm/sec[7].
-
The asymmetrical geometry of the 7-glucose unit β-cyclodextrin will distinctly resolve the cis and trans peaks, allowing for precise integration and extraction of the equilibrium constant ( Keq )[7].
-
Figure 2: Analytical workflow for the separation and thermodynamic quantification of DMTHF isomers.
References
-
Kinetics and Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes: Next Next-Generation Biofuels. The Journal of Physical Chemistry A.[Link]
-
Stereoselective Intramolecular Dehydration of 2,5-Hexanediol in High-Temperature Liquid Water with High-Pressure Carbon Dioxide. ACS Catalysis. [Link]
-
Bi(III) Catalysed O-acylative cleavage of 2,5-dimethyltetrahydrofuran: A substrate dependent borderline mechanism. Tetrahedron.[Link]
-
Activation Parameters for the Carbon−Cobalt Bond Homolysis of Coenzyme B12 Induced by the B12-Dependent Ribonucleotide Reductase. Journal of the American Chemical Society.[Link]
-
Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent. ACS Sustainable Chemistry & Engineering. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. One-Electron Oxidation of Gemcitabine and Analogs: Mechanism of Formation of C3′ and C2′ Sugar Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cis-2,5-Dimethyltetrahydrofuran | 2144-41-4 | Benchchem [benchchem.com]
- 7. gcms.cz [gcms.cz]
Mechanistic Insights into the Acid-Catalyzed Cyclization to cis-2,5-Dimethyltetrahydrofuran: Pathways, Stereocontrol, and Protocols
Executive Summary
The synthesis of cis-2,5-dimethyltetrahydrofuran (cis-2,5-DMTHF) from biomass-derived precursors represents a critical transformation in green chemistry, yielding a high-value solvent and next-generation fuel additive[1]. The core challenge in this synthesis lies in strict stereocontrol during the acid-catalyzed intramolecular dehydration of 2,5-hexanediol (2,5-HDO). Depending on the catalytic environment, the cyclization bifurcates into two distinct mechanistic pathways: a non-stereoselective SN1 route and a highly stereospecific SN2 route[2][3]. This technical guide dissects the causality behind these mechanistic divergences and provides self-validating protocols for maximizing cis-isomer yields using modern cooperative catalysis and high-temperature liquid water (HTLW) systems.
Mechanistic Framework: The SN1 vs. SN2 Dichotomy
The stereochemical outcome of 2,5-HDO cyclization is entirely dictated by the nature of the acid catalyst and the solvent medium. The formation of the cis-isomer requires the strategic inversion of specific stereocenters, which is only possible when the reaction is forced down an SN2 pathway.
The SN1 Pathway (Carbocation-Mediated)
When cyclization is conducted in the presence of strong inorganic acids (e.g., concentrated H₂SO₄ at 293 K), the acid's extreme affinity for water rapidly forces the elimination of H₂O from the protonated hydroxyl group[2]. This premature dehydration generates a secondary carbocation intermediate. Because the carbocation is planar, the subsequent intramolecular nucleophilic attack by the distal hydroxyl group occurs from either face with near-equal probability. Consequently, this pathway is non-stereoselective, yielding a thermodynamic mixture of approximately 50% cis- and 50% trans-2,5-DMTHF[2][3].
The SN2 Pathway (Concerted Displacement)
To achieve high cis-selectivity, the reaction must proceed via a concerted SN2 mechanism. This is achieved by utilizing mild, tunable acidic environments, such as High-Temperature Liquid Water (HTLW) pressurized with CO₂[3].
-
Causality of Stereocontrol: In HTLW at 523 K, the dielectric constant of water drops, mimicking an organic solvent, while pressurized CO₂ forms in-situ carbonic acid. This provides sufficient protonation to activate the hydroxyl group as a leaving group without inducing spontaneous dehydration[3].
-
Stereochemical Inversion: The distal unprotonated oxygen performs a backside attack on the activated carbon. If the starting material is chiral (2R,5R)-2,5-hexanediol, the SN2 attack results in the inversion of configuration at C2 (changing from R to S). The resulting molecule possesses (2S,5R) stereocenters. Because this configuration contains an internal plane of symmetry, it is the meso form, which corresponds exactly to cis-2,5-dimethyltetrahydrofuran[3].
Mechanistic divergence of 2,5-hexanediol dehydration via SN1 and SN2 pathways.
Tandem Cooperative Catalysis: Biomass to cis-2,5-DMTHF
For industrial scale-up, starting from highly purified chiral diols is cost-prohibitive. Instead, modern protocols utilize biomass-derived 2,5-hexanedione (2,5-HD) via a tandem catalytic upgrading strategy[1].
By employing a dual-catalyst system comprising a noble metal (e.g., 5 wt% Pt/C) and a solid acid resin (e.g., Amberlite® IR-120H), the transformation occurs in a single pot[1]. The Pt/C catalyst first hydrogenates the diketone into 2,5-HDO under mild H₂ pressure. Immediately following its generation, the solid acid resin catalyzes the intramolecular dehydration of 2,5-HDO into 2,5-DMTHF[1]. The mild conditions prevent over-reduction and suppress the SN1 carbocation pathway, allowing yields of up to 99%[1].
Tandem cooperative catalysis workflow for converting 2,5-hexanedione to 2,5-DMTHF.
Quantitative Data Summaries
The table below synthesizes the impact of catalytic conditions on the mechanistic pathway and the resulting stereochemical yield.
| Starting Precursor | Catalyst / Medium | Temp (K) | Dominant Mechanism | Stereochemical Outcome | Ref. |
| (2R,5R)-2,5-HDO | Concentrated H₂SO₄ | 293 | SN1 | ~1:1 cis:trans ratio | [2] |
| (2R,5R)-2,5-HDO | HTLW + CO₂ (16.2 MPa) | 523 | SN2 | >85% cis-isomer | [3] |
| 2,5-Hexanedione | Pt/C + Amberlite IR-120H | 313–333 | Tandem Hydrogenation / SN2 | Up to 99% overall yield | [1] |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols integrate operational causality with in-process analytical validation.
Protocol A: Stereoselective Dehydration via HTLW & CO₂
Objective: Maximize SN2 inversion to yield >85% cis-2,5-DMTHF.
-
Reactor Preparation: Utilize a high-pressure, corrosion-resistant stainless-steel autoclave equipped with a precise PID temperature controller and mechanical stirrer.
-
Reagent Loading: Charge the vessel with a 1.0 mol/L aqueous solution of enantiopure (2R,5R)-2,5-hexanediol. Rationale: Water acts as both the solvent and the dielectric modulator at high temperatures.
-
Pressurization: Seal the reactor, purge with CO₂ three times to remove atmospheric oxygen, and pressurize to 16.2 MPa with CO₂. Rationale: CO₂ dissolves to form carbonic acid, providing the mild H⁺ required to activate the hydroxyl group without forcing carbocation formation[3].
-
Thermal Activation: Heat the system to 523 K and maintain stirring for 5 hours.
-
Quenching & Isolation: Rapidly cool the reactor to room temperature using an ice-water bath to halt the reaction kinetics. Slowly depressurize the CO₂. Extract the aqueous phase with diethyl ether (3 × 50 mL).
-
Self-Validation (Analysis): Analyze the organic layer via Gas Chromatography-Mass Spectrometry (GC-MS). Confirm the cis-isomer dominance (>85%) by comparing retention times against authenticated standards. High-purity cis-2,5-DMTHF boils at 90–91°C and can be further purified via a spinning band column to achieve ≥81% purity[4].
Protocol B: Cooperative Catalysis from 2,5-Hexanedione
Objective: One-pot tandem conversion of biomass-derived diketone to 2,5-DMTHF.
-
Catalyst Preparation: Dry commercial Amberlite® IR-120H solid acid resin under a vacuum at 60°C for 12 hours. Ensure the 5 wt% Pt/C catalyst is finely dispersed.
-
Reaction Assembly: In a high-pressure reactor, combine 2,5-hexanedione, the Pt/C catalyst, and the Amberlite IR-120H resin in a green solvent medium (e.g., water or ethanol).
-
Hydrogenation Phase: Purge the system with H₂, then pressurize to 1–2 MPa. Stir at 40–60°C. Rationale: Mild temperatures ensure the selective reduction of the carbonyl groups to hydroxyls without over-reducing the carbon backbone[1].
-
Cyclization Phase: Allow the reaction to proceed continuously. As 2,5-HDO is generated, the adjacent solid acid resin immediately catalyzes the intramolecular dehydration.
-
Product Isolation: Filter the mixture to recover the heterogeneous Pt/C and acid resin (which can be reused for up to 5 cycles without significant activity loss[1]). Isolate the cis-2,5-DMTHF via fractional distillation.
-
Self-Validation (Analysis): Verify the structural integrity using ¹³C NMR (CDCl₃), confirming the characteristic cis-isomer peaks at δ 21.60 (CH₃), 33.38 (CH₂), and 75.36 ppm (CH)[4].
References
-
Yamaguchi, A., Hiyoshi, N., Sato, O., & Shirai, M. (2011). Stereoselective Intramolecular Dehydration of 2,5-Hexanediol in High-Temperature Liquid Water with High-Pressure Carbon Dioxide. ACS Catalysis, 1(1), 67–69. Retrieved from[Link]
-
Zhou, H., Song, J., Meng, Q., He, Z., Jiang, Z., Zhou, B., Liu, H., & Han, B. (2016). Cooperative catalysis of Pt/C and acid resin for the production of 2,5-dimethyltetrahydrofuran from biomass derived 2,5-hexanedione under mild conditions. Green Chemistry, 18(1), 220–225. Retrieved from[Link]
Sources
- 1. Cooperative catalysis of Pt/C and acid resin for the production of 2,5-dimethyltetrahydrofuran from biomass derived 2,5-hexanedione under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cis-2,5-Dimethyltetrahydrofuran | 2144-41-4 | Benchchem [benchchem.com]
cis-2,5-dimethyltetrahydrofuran IR spectroscopy characteristic peaks
An In-depth Technical Guide to the Infrared Spectroscopy of cis-2,5-Dimethyltetrahydrofuran
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the infrared (IR) spectroscopic signature of cis-2,5-dimethyltetrahydrofuran. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of peak values. It delves into the causality behind the spectral features, grounding the interpretation in the principles of molecular vibrations and conformational dynamics inherent to substituted cyclic ethers.
The structural analysis of molecules like cis-2,5-dimethyltetrahydrofuran is critical in fields ranging from biofuel development to pharmaceutical synthesis, where stereochemistry can dictate efficacy and safety. IR spectroscopy offers a rapid, non-destructive method for confirming functional groups and gaining insight into molecular structure. Understanding the nuances of the IR spectrum is therefore not merely an academic exercise but a practical necessity for process control and quality assurance.
The Vibrational Landscape of a Substituted Cyclic Ether
Infrared spectroscopy probes the vibrational transitions of a molecule. When exposed to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, causing them to stretch, bend, or deform. For a molecule like cis-2,5-dimethyltetrahydrofuran, the resulting spectrum is a composite of vibrations from its constituent parts: the C-H bonds of the methyl (CH₃) and methylene (CH₂) groups, the C-C single bonds of the carbon backbone, and, most diagnostically, the C-O-C linkage of the ether group.
The tetrahydrofuran (THF) ring is not a rigid, planar structure. It exists in a state of dynamic conformational equilibrium, primarily adopting puckered "twist" (C₂) and "envelope" (Cₛ) forms to relieve ring strain.[1][2] The introduction of two cis-oriented methyl groups at the 2 and 5 positions sterically influences this equilibrium, leading to a more defined set of preferred conformations. These subtle structural preferences manifest in the fingerprint region of the IR spectrum (< 1000 cm⁻¹), providing a unique signature for the cis isomer.
Core Vibrational Modes and Characteristic Peak Assignments
The IR spectrum of cis-2,5-dimethyltetrahydrofuran can be logically dissected into several key regions, each corresponding to specific types of molecular motion.
C-H Stretching Vibrations (3000 - 2850 cm⁻¹)
This region is dominated by the stretching of carbon-hydrogen bonds. Because the molecule contains both methyl (CH₃) and methylene (CH₂) groups on a saturated ring system, multiple peaks are observed.
-
Asymmetric and Symmetric CH₃ Stretching: The two methyl groups give rise to characteristic asymmetric stretches, typically appearing near 2960 cm⁻¹, and symmetric stretches around 2870 cm⁻¹.
-
Asymmetric and Symmetric CH₂ Stretching: The methylene groups of the THF ring contribute absorptions around 2925 cm⁻¹ (asymmetric) and 2855 cm⁻¹ (symmetric). For the parent compound, tetrahydrofuran, strong and sharp bands are observed at approximately 2975 cm⁻¹ and 2865 cm⁻¹. The presence of methyl substituents adds complexity to this region.
C-H Bending Vibrations (1500 - 1350 cm⁻¹)
The deformation or bending of C-H bonds requires less energy than stretching and thus appears at lower wavenumbers.
-
Scissoring (CH₂): This vibration typically occurs around 1465 cm⁻¹.
-
Asymmetric and Symmetric Bending (CH₃): These "umbrella" modes result in absorptions near 1450 cm⁻¹ and 1380 cm⁻¹, respectively.
The Ether Signature: C-O-C Stretching (1150 - 1050 cm⁻¹)
The most prominent and diagnostically crucial feature in the spectrum of any aliphatic ether is the strong absorption arising from the asymmetric stretching of the C-O-C bond.[3][4] This vibration is intense due to the large change in dipole moment associated with the stretching of the polar C-O bonds.
-
Asymmetric C-O-C Stretch: For saturated cyclic ethers like THF and its derivatives, this band is typically found between 1150 and 1000 cm⁻¹.[5] In cis-2,5-dimethyltetrahydrofuran, a strong, characteristic absorption is expected around 1080 - 1120 cm⁻¹ . The absence of strong absorptions in the hydroxyl (3600-3200 cm⁻¹) and carbonyl (1800-1650 cm⁻¹) regions, combined with the presence of this intense band, provides conclusive evidence for the ether functionality.[3][5]
The Fingerprint Region (< 1000 cm⁻¹)
This region contains a wealth of structural information derived from complex, coupled vibrations, including C-C stretching, C-H rocking, and whole-ring deformations (ring puckering modes). While individual peak assignment is challenging without computational modeling, the pattern of peaks in this region is unique to the molecule's specific structure and stereochemistry. It is in this region that the most significant differences between the cis and trans isomers of 2,5-dimethyltetrahydrofuran would be observed.[6]
Data Summary: Characteristic IR Peaks
The following table summarizes the key vibrational modes and their expected absorption ranges for cis-2,5-dimethyltetrahydrofuran.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 2960 - 2975 | Strong | Asymmetric CH₃ Stretching |
| 2925 - 2940 | Strong | Asymmetric CH₂ Stretching |
| 2870 - 2885 | Medium | Symmetric CH₃ Stretching |
| 2855 - 2865 | Medium | Symmetric CH₂ Stretching |
| 1460 - 1470 | Medium | CH₂ Scissoring & Asymmetric CH₃ Bending |
| 1375 - 1385 | Medium | Symmetric CH₃ Bending |
| 1080 - 1120 | Very Strong | Asymmetric C-O-C Stretching |
| < 1000 | Medium-Weak | Ring Deformations, C-C Stretching (Fingerprint) |
Visualization of Key Molecular Vibrations
To better conceptualize the primary vibrational modes responsible for the most characteristic peaks, the following diagram illustrates the molecular structure and the nature of these movements.
Caption: Key vibrational modes in cis-2,5-dimethyltetrahydrofuran.
A Self-Validating Protocol for Acquiring the IR Spectrum
To ensure the acquisition of a reliable and reproducible IR spectrum, a systematic protocol is essential. The following methodology incorporates internal checks for data integrity.
Instrumentation and Preparation
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector, is required.
-
Sample Integrity: Use an analytical grade sample of cis-2,5-dimethyltetrahydrofuran. Due to its volatility and potential to form peroxides, ensure the sample is fresh and has been stored properly.[7]
-
Sampling Method (Neat Liquid):
-
Place one drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, allowing the liquid to spread into a thin capillary film. Avoid introducing air bubbles.
-
Mount the plates in the spectrometer's sample holder. This method is chosen for its simplicity and for avoiding solvent peaks that could obscure the fingerprint region.
-
Data Acquisition Parameters
-
Background Scan:
-
Causality: This is the most critical step for trustworthiness. The atmosphere contains variable amounts of water vapor and carbon dioxide, which have strong IR absorptions. A background scan measures the spectrum of the empty sample compartment (including the atmosphere) and is automatically subtracted from the sample spectrum.
-
Protocol: Run a background scan immediately before the sample scan, using the same acquisition parameters.
-
-
Acquisition Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹. This covers the fundamental vibrations of interest.
-
Resolution: Set the resolution to 4 cm⁻¹. This is sufficient to resolve the major bands without introducing excessive noise.
-
Number of Scans: Co-add a minimum of 16 scans.
-
Causality: Signal averaging increases the signal-to-noise ratio (S/N). The S/N improves proportionally to the square root of the number of scans. 16 scans provides a good balance between data quality and time.
-
Data Processing and Validation
-
Atmospheric Subtraction: Confirm that the characteristic sharp peaks of CO₂ (~2349 cm⁻¹) and rotational lines of H₂O (3900-3500 cm⁻¹ and 1800-1400 cm⁻¹) are absent or minimized. If they are present, the background correction was inadequate and must be repeated.
-
Baseline Correction: Apply a multi-point or polynomial baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.
-
Peak Picking: Identify and label the wavenumbers of the major absorption bands. Compare these values against the expected ranges outlined in Table 1 to validate the compound's identity.
Caption: Self-validating workflow for FTIR data acquisition.
References
-
The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons, University of Dayton. [Link]
-
Furan, tetrahydro-2,5-dimethyl-. NIST WebBook. [Link]
-
IR Spectroscopy of Hydrocarbons. University of Calgary. [Link]
-
2,5-Dimethyltetrahydrofuran | C6H12O. PubChem, National Center for Biotechnology Information. [Link]
-
Furan, tetrahydro-2,5-dimethyl- - Gas Phase IR Spectrum. NIST WebBook. [Link]
-
The C-O Bond III: Ethers. Spectroscopy Online. [Link]
-
Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs. [Link]
-
Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques. PubMed, National Center for Biotechnology Information. [Link]
-
Characteristic Group Vibrations of Organic Molecules II. Mansoura University. [Link]
-
Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
-
Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques | Request PDF. ResearchGate. [Link]
-
Tetrahydrofuran : vibrational assignment, chemical thermodynamic properties, and vapor pressure. CDC Stacks, Centers for Disease Control and Prevention. [Link]
-
2,5-Dimethyltetrahydrofuran - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
COMPUTATIONAL STUDIES ON STRUCTURE AND VIBRATIONAL SPECTRA OF O-CHLOROPHENOL AND TETRAHYDROFURAN. International Journal of Research in Pharmacy and Chemistry. [Link]
Sources
- 1. Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. ecommons.udayton.edu [ecommons.udayton.edu]
- 7. 2,5-Dimethyltetrahydrofuran | C6H12O | CID 13855 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Stereoselective Synthesis of cis-2,5-Dimethyltetrahydrofuran via Cyclodehydration of dl-2,5-Hexanediol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Biomass valorization, green solvent production, and pharmaceutical intermediate synthesis.
The Stereochemical Imperative & Mechanistic Principles
The synthesis of 2,5-dimethyltetrahydrofuran (2,5-DMTHF) from 2,5-hexanediol (2,5-HDO) proceeds via an acid-catalyzed intramolecular cyclodehydration. However, 2,5-HDO possesses two chiral centers, meaning it exists as a meso isomer (2R,5S) and a dl pair (the racemic mixture of 2R,5R and 2S,5S)[1].
Causality in Stereocontrol: The cyclization of 2,5-HDO is not a random ring-closure; it proceeds strictly via an SN2 nucleophilic substitution[2]. When the hydroxyl group at C2 is protonated, the oxygen atom of the C5 hydroxyl group attacks C2 from the opposite face, resulting in an inversion of stereochemistry at the C2 carbon[2].
-
If you start with meso-2,5-hexanediol (2R,5S), inversion at one center yields (2R,5R) or (2S,5S), which are the enantiomers of trans-2,5-DMTHF .
-
To selectively synthesize cis-2,5-DMTHF , you must use the dl-2,5-hexanediol isomers (2R,5R or 2S,5S). Inversion of (2R,5R) at C2 yields (2S,5R), which possesses a plane of symmetry and is the meso cyclic ether—specifically, cis-2,5-DMTHF[2].
Stereochemical pathways for 2,5-hexanediol cyclodehydration via SN2 mechanism.
Green Catalysis: High-Temperature Liquid Water (HTLW) & CO₂
Traditionally, this dehydration is forced using strong mineral acids (e.g., H2SO4 or H3PO4 ), which generate hazardous waste, require tedious neutralization steps, and often trigger unwanted isomerization or polymerization during workup.
To bypass these issues, this protocol utilizes High-Temperature Liquid Water (HTLW) combined with High-Pressure CO2 [2].
-
The Physicochemical Logic: At 523 K, the dielectric constant of water drops significantly, allowing it to dissolve organic substrates like a polar aprotic solvent. Simultaneously, its ion product ( Kw ) increases.
-
Transient Acid Catalysis: Injecting 10 MPa of CO2 forms carbonic acid ( H2CO3 ) in situ, which dissociates to provide the protons ( H+ ) necessary to catalyze the SN2 dehydration[2].
-
Self-Validating Purification: Upon cooling and depressurization, the CO2 simply outgasses. The system naturally returns to a neutral pH, completely eliminating the risk of acid-catalyzed product degradation during extraction.
Experimental Protocol
Step-by-step experimental workflow for the HTLW/CO2 cyclodehydration protocol.
Materials & Equipment
-
Substrate: dl-2,5-hexanediol (or enantiopure 2R,5R-HDO / 2S,5S-HDO). Note: Verify isomeric purity via NMR prior to use.
-
Solvent/Catalyst: Deionized water and high-purity CO2 gas.
-
Reactor: SUS316 stainless-steel high-pressure batch reactor (e.g., 6 cm³ inner volume or scaled equivalent).
Step-by-Step Methodology
-
Preparation: Prepare a 1.0 mol/dm³ aqueous solution of dl-2,5-hexanediol. Load 3.0 cm³ of this solution into the SUS316 high-pressure reactor[2].
-
Deoxygenation (Critical Step): Purge the reactor headspace thoroughly with Argon gas. Causality: At temperatures exceeding 500 K, residual oxygen will rapidly oxidize the diol into 2,5-hexanedione, destroying the yield.
-
Pressurization: Heat the reactor gently to 323 K. Introduce CO2 gas into the reactor until a stable internal pressure of 10 MPa is achieved[2].
-
Cyclodehydration: Heat the reactor to the target reaction temperature of 523 K (250 °C) . Maintain this temperature under continuous agitation for 5 hours[2].
-
Quenching: Terminate the reaction by rapidly cooling the reactor in an ice-water bath to room temperature.
-
Depressurization: Slowly vent the CO2 gas. Validation Check: Measure the pH of the remaining aqueous solution; it should return to near-neutral, confirming the successful removal of the transient carbonic acid catalyst.
-
Isolation: Extract the aqueous phase with a low-boiling organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield cis-2,5-DMTHF.
Quantitative Data & Reaction Optimization
Temperature control is the most critical parameter in this protocol. While higher temperatures theoretically increase reaction kinetics, exceeding the optimal thermal window leads to catastrophic yield loss due to substrate polymerization[2].
Table 1: Optimization of Reaction Conditions for 2,5-HDO Dehydration
| Temp (K) | CO2 Pressure (MPa) | Time (h) | Conversion (%) | cis-Selectivity (%) | Mechanistic Outcome |
| 523 | 0 (Water Only) | 5 | ~60 | >85 | Slow kinetics due to low H+ availability. |
| 523 | 10 | 5 | >95 | >85 | Optimal: High yield, intact SN2 pathway[2]. |
| 573 | 10 | 0.5 | 100 | N/A (30% Yield) | Failure: Polymerization dominates over cyclization[2]. |
Note: The >85% cis-selectivity observed at 523 K confirms that the sterically hindered cis-2,5-DMTHF (which is thermodynamically less stable than the trans-isomer) is produced kinetically via the S_N2 pathway without subsequent acid-catalyzed isomerization[2].
References
-
Yamaguchi, A., Hiyoshi, N., Sato, O., & Shirai, M. (2010). Stereoselective Intramolecular Dehydration of 2,5-Hexanediol in High-Temperature Liquid Water with High-Pressure Carbon Dioxide. ACS Catalysis, 1(1), 66-69. Available at:[Link]
Sources
Application Note: Stereoselective Catalytic Dehydration of Biomass-Derived Precursors to cis-2,5-Dimethyltetrahydrofuran
Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Introduction & Scientific Context
The transition from petrochemical-derived solvents to renewable, bio-based alternatives is a critical objective in modern green chemistry. Among these, cis-2,5-dimethyltetrahydrofuran (cis-2,5-DMTHF) has emerged as a premier bio-based aprotic solvent[1]. Demonstrating superior stability, a higher boiling point (90–92 °C), and lower water miscibility compared to traditional tetrahydrofuran (THF), cis-2,5-DMTHF is increasingly adopted in organometallic synthesis, Grignard reactions, and biphasic pharmaceutical extractions[1].
The synthesis of 2,5-DMTHF from lignocellulosic biomass involves a multi-step cascade: acid-catalyzed dehydration of C6 sugars to 5-hydroxymethylfurfural (HMF), followed by hydrodeoxygenation and hydrogenation[2],[3]. However, achieving high stereoselectivity for the thermodynamically and kinetically favored cis isomer requires precise control over the reaction intermediates—specifically, the conversion of 2,5-hexanedione (2,5-HD) to 2,5-hexanediol (2,5-HDO), and its subsequent stereospecific intramolecular dehydration[4],[5].
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is crucial to understand why specific catalytic systems are chosen over direct, brute-force hydrogenation of HMF, which typically yields a racemic mixture of cis and trans isomers[3].
The Cooperative Catalysis Pathway
To synthesize DMTHF under mild conditions, a bifunctional cooperative catalyst system is highly effective. Using a combination of a transition metal (e.g., Pt/C) and a solid acid resin (e.g., Amberlite IR-120H), the reaction is compartmentalized[4].
-
Causality: The Pt/C selectively hydrogenates the carbonyl groups of the biomass-derived intermediate 2,5-HD to form 2,5-HDO[4]. The physical separation of the metal nanoparticles from the acidic sulfonic groups of the resin prevents active-site poisoning. The solid acid then protonates the hydroxyl groups of 2,5-HDO, driving the dehydration and ring-closure to DMTHF[4],[5].
The Stereoselective SN2 Ring-Closure
To isolate and maximize the cis configuration, researchers utilize High-Temperature Liquid Water (HTLW) coupled with high-pressure CO₂[6],[7].
-
Causality: Instead of using harsh mineral acids (which can cause unwanted side reactions or racemization), high-pressure CO₂ dissolves in water to form carbonic acid in situ, acting as a reversible, environmentally benign proton donor[7]. The elevated temperature (523 K) provides the activation energy necessary for the intramolecular dehydration of chiral 2,5-HDO. Because the reaction proceeds strictly via an SN2 nucleophilic substitution pathway, the stereochemical configuration is preserved, yielding >85% cis-2,5-DMTHF[6],[8].
Reaction Pathway Visualization
Reaction pathways for the catalytic conversion of lignocellulosic biomass to cis-2,5-DMTHF.
Experimental Protocols (Self-Validating Systems)
Protocol A: One-Pot Cooperative Catalytic Conversion of 2,5-Hexanedione to DMTHF
This protocol utilizes a heterogeneous system to couple hydrogenation and dehydration[4].
Reagents & Materials:
-
2,5-Hexanedione (2.0 mmol, derived from biomass HMF)
-
5 wt% Pt/C catalyst (0.05 g)
-
Amberlite IR-120H solid acid resin (0.1 g)
-
1,4-Dioxane (10 mL, solvent)
-
High-purity H₂ gas
Step-by-Step Methodology:
-
Reactor Loading: In a 50 mL high-pressure stainless-steel autoclave, combine the 2,5-HD, Pt/C, Amberlite IR-120H, and 1,4-dioxane.
-
Atmospheric Purging: Seal the reactor and purge with H₂ gas three times (up to 1.0 MPa) to displace residual oxygen, ensuring a strictly reductive environment to prevent unwanted oxidation of the furanic intermediates.
-
Pressurization & Reaction: Pressurize the reactor to 3.0 MPa with H₂. Heat the system to 130 °C under continuous mechanical stirring (800 rpm) to eliminate mass transfer limitations between the solid catalysts, liquid solvent, and dissolved gas. Maintain for 4 hours[4].
-
Catalyst Recovery: Cool the reactor to room temperature using a water bath and slowly depressurize. Centrifuge the reaction mixture at 5000 rpm for 10 minutes to recover the heterogeneous catalyst system.
-
Self-Validation (IPQC): Analyze the supernatant via GC-FID. The complete disappearance of the 2,5-HD peak validates the hydrogenation step, while the emergence of the DMTHF peak (target >95% yield) validates the acid-catalyzed ring closure[4],[5].
Protocol B: Stereoselective Intramolecular Dehydration to cis-2,5-DMTHF
This protocol isolates the stereoselective ring-closure step utilizing[7].
Reagents & Materials:
-
Chiral (2R,5R)-2,5-hexanediol or (2S,5S)-2,5-hexanediol
-
Deionized water (HPLC grade)
-
High-purity CO₂ gas
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 1.0 mol/L aqueous solution of the chiral 2,5-HDO precursor. Load 20 mL of this solution into a high-pressure Hastelloy reactor.
-
In Situ Acidification: Inject CO₂ into the reactor to reach an initial pressure of 10 MPa at room temperature. Causality: The dissolution of CO₂ forms carbonic acid, dropping the pH to ~3.0, which is sufficient to protonate the hydroxyl groups without degrading the carbon backbone[7].
-
Thermal Activation: Heat the reactor to 250 °C (523 K). The autogenous pressure will rise significantly. Stir the mixture continuously for 5 hours. The thermal energy drives the SN2 nucleophilic attack of the hydroxyl oxygen onto the protonated carbinol carbon[6],[8].
-
Quenching & Extraction: Rapidly quench the reactor in an ice-water bath to halt the reaction and prevent thermodynamic isomerization. Slowly vent the CO₂. Extract the aqueous phase with ethyl acetate (3 × 15 mL).
-
Self-Validation (Stereochemical QC): Dry the organic layer over anhydrous Na₂SO₄. Analyze the product using a chiral Gas Chromatograph (GC) column. The cis and trans isomers will resolve into distinct peaks. Calculate the Diastereomeric Excess (d.e.) to confirm >85% selectivity for cis-2,5-DMTHF[6].
Quantitative Data Summary
The following table summarizes the performance metrics of the validated catalytic systems for DMTHF production:
| Precursor | Catalyst System | Temp (°C) | Pressure | Time (h) | Conversion (%) | cis-Selectivity | Ref |
| 2,5-Hexanedione | Pt/C + Amberlite IR-120H | 130 | 3.0 MPa (H₂) | 4.0 | > 99.0 | Mixed | [4] |
| (2R,5R)-2,5-HDO | HTLW + Carbonic Acid (CO₂) | 250 | 10.0 MPa (CO₂) | 5.0 | > 90.0 | > 85.0% | [6] |
| 5-HMF | Ru/C + 2-Propanol (CTH) | 180 | Autogenous | 16.0 | > 95.0 | Mixed | [3] |
Note: While one-pot cascade reactions from HMF/2,5-HD offer higher overall throughput, the isolated dehydration of chiral 2,5-HDO in HTLW/CO₂ is strictly required for high stereochemical purity of the cis-isomer.
References
-
One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches. RSC Advances (2025). URL:[Link]
-
Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent. Organic Process Research & Development (2022). URL:[Link]
-
Cooperative catalysis of Pt/C and acid resin for the production of 2,5-dimethyltetrahydrofuran from biomass derived 2,5-hexanedione under mild conditions. Green Chemistry (2016). URL:[Link]
-
Stereoselective Intramolecular Dehydration of 2,5-Hexanediol in High-Temperature Liquid Water with High-Pressure Carbon Dioxide. ACS Catalysis (2011). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperative catalysis of Pt/C and acid resin for the production of 2,5-dimethyltetrahydrofuran from biomass derived 2,5-hexanedione under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Ring-Opening Polymerization Techniques Involving cis-2,5-Dimethyltetrahydrofuran
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Focus: Mechanistic modulation, living cationic ring-opening polymerization (CROP), and thermodynamic profiling of sterically hindered cyclic ethers.
Introduction: The Thermodynamic Paradox of cis-2,5-DMTHF
In the landscape of macromolecular engineering, unsubstituted tetrahydrofuran (THF) is a ubiquitous monomer that readily undergoes cationic ring-opening polymerization (CROP) to form poly(tetramethylene ether glycol) (PTMEG), a critical precursor for polyurethanes. However, the introduction of methyl groups at the α -carbons to form cis-2,5-dimethyltetrahydrofuran (cis-2,5-DMTHF) fundamentally alters the molecule's thermodynamic and kinetic profile.
Due to the significant entropic penalty and steric hindrance upon ring-opening, cis-2,5-DMTHF possesses an extremely low ceiling temperature ( Tc ), making its homopolymerization highly unfavorable under standard conditions[1]. While extreme environments—such as high-temperature liquid water (573 K) under high-pressure CO2 —can force the ring-opening polymerization of cis-2,5-DMTHF into solid polymeric products[2], its true value in modern polymer science lies not as a primary monomer, but as a highly specialized Lewis basic modulator and solvent medium for the controlled polymerization of other strained systems[3],[4].
Mechanistic Causality: F-Strain and Dormant Species Generation
The utility of cis-2,5-DMTHF in advanced polymerization techniques is governed by a phenomenon known as "F-strain" (front strain) . The steric bulk of the two methyl groups adjacent to the ether oxygen physically obstructs incoming electrophiles, effectively moderating the molecule's nucleophilicity and Lewis basicity[3].
Application I: Modulator for Living CROP
In the CROP of highly reactive oxiranes like cyclohexene oxide (CHO), the active propagating oxonium species is notoriously prone to backbiting and irreversible chain transfer, leading to broad molecular weight distributions and low-molecular-weight oligomers[5].
By introducing cis-2,5-DMTHF as an additive, researchers can establish a dynamic equilibrium. The moderated basicity of cis-2,5-DMTHF allows it to coordinate with the highly reactive propagating oxonium center, forming a "dormant" species . Because of the F-strain, this coordination is reversible; the cis-2,5-DMTHF can dissociate to allow monomer insertion, but binds tightly enough to suppress irreversible side reactions[3],[5].
Application II: Optimal Solvent for Epoxide Carbonylation
In the synthesis of fluorinated poly( β -hydroxyalkanoate)s (PHAs) via epoxide carbonylation and subsequent ROP, strongly coordinating solvents like THF poison the Lewis acid catalysts. cis-2,5-DMTHF, owing to its sterically hindered ether oxygen, acts as an optimal, weakly coordinating solvent that supports epoxide coordination while preventing catalyst deactivation[4],[6].
Visualization of the Dormant Species Mechanism
Fig 1: Reversible dormant species generation in CROP modulated by cis-2,5-DMTHF steric F-strain.
Quantitative Data Summary
The following table summarizes the comparative thermodynamic and kinetic parameters of cyclic ethers in the context of CROP, illustrating why cis-2,5-DMTHF is uniquely suited as a modulator rather than a homopolymer substrate.
| Property / Parameter | Tetrahydrofuran (THF) | cis-2,5-Dimethyltetrahydrofuran |
| Ring Strain ( ΔHrop ) | ~23 kJ/mol | ~18 kJ/mol (Sterically offset) |
| Lewis Basicity ( pKb proxy) | Strong (Unobstructed) | Moderated (High F-Strain) |
| Homopolymerizability | Excellent (Standard CROP) | Highly Resistant[1] |
| Primary Role in CROP | Primary Monomer | Dormant Species Generator[3] |
| Catalyst Interaction | Strongly coordinating (Inhibitory) | Weakly coordinating (Permissive)[4] |
Self-Validating Experimental Protocols
Protocol A: Rigorous Purification of cis-2,5-DMTHF
Causality: Cationic polymerizations are exquisitely sensitive to nucleophilic impurities (e.g., water, peroxides). Trace water will act as a permanent chain terminator, destroying the living nature of the polymerization[5]. This protocol ensures a self-validating anhydrous environment.
-
Pre-drying: Store commercial cis-2,5-DMTHF over activated 3Å molecular sieves for 48 hours to remove bulk water.
-
Refluxing: Transfer the solvent to a distillation apparatus under an argon atmosphere. Add sodium metal chunks and a catalytic amount of benzophenone.
-
Validation (The Ketyl Test): Reflux the mixture until a deep blue/purple color persists. Causality: The blue color indicates the formation of the benzophenone ketyl radical, which can only exist in the absolute absence of water and oxygen. If the solution remains yellow/clear, impurities are still present; add more sodium.
-
Distillation: Distill the purified cis-2,5-DMTHF under argon and store it in a Schlenk flask over fresh 3Å molecular sieves.
Protocol B: Living CROP of Cyclohexene Oxide Modulated by cis-2,5-DMTHF
Causality: This workflow utilizes cis-2,5-DMTHF to suppress the highly exothermic backbiting of cyclohexene oxide (CHO), enabling the synthesis of narrow-dispersity poly(cyclohexene oxide)[3],[5].
Materials:
-
Initiator: Trityl tetrakis(pentafluorophenyl)borate ( Ph3C+B(C6F5)4− )
-
Monomer: Cyclohexene oxide (CHO) (freshly distilled over CaH2 )
-
Additive: Purified cis-2,5-DMTHF (from Protocol A)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
System Preparation: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure argon three times.
-
Reagent Loading: Using gas-tight syringes, sequentially add anhydrous DCM, a known volume of hexane (as an internal standard for GC conversion tracking), cis-2,5-DMTHF, and CHO.
-
Causality: Adding the Lewis basic additive before the initiator ensures that the dormant equilibrium can establish immediately upon initiation, preventing an initial burst of uncontrolled propagation[5].
-
-
Thermal Equilibration: Submerge the Schlenk tube in a cryo-bath set to −20∘C .
-
Causality: The low temperature thermodynamically favors the dormant oxonium state and suppresses activation energy-driven side reactions[5].
-
-
Initiation: Inject a pre-chilled solution of Ph3C+B(C6F5)4− in DCM into the monomer mixture.
-
Causality: The bulky, non-coordinating B(C6F5)4− anion ensures that the cationic propagating center interacts exclusively with the monomer and the cis-2,5-DMTHF additive, rather than collapsing into a covalent bond with the counterion[3].
-
-
Quenching: After the predetermined reaction time, terminate the polymerization by injecting an excess of sodium phenoxide (PhONa) in THF.
-
Causality: PhONa is a strong nucleophile that rapidly and irreversibly caps the living oxonium ends, locking the molecular weight and allowing for accurate end-group analysis via NMR[5].
-
-
Workup & Isolation: Dilute the quenched mixture with hexane. Wash the organic layer sequentially with 0.1 M aqueous NaOH and deionized water to remove catalyst residues. Evaporate the volatiles under reduced pressure to isolate the polymer.
References
-
Living Cationic Ring-Opening Homo- and Copolymerization of Cyclohexene Oxide by “Dormant” Species Generation Using Cyclic Ethers as Lewis Basic Additives Source: Macromolecules - ACS Publications[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPCYSZlFN39l7-7Oxu3f6pFV2NGjt59SVhHWnd5pvUHa6XVl9eyAfgPQcm-tK9O0mM74rczAvACrrGayOgDTEs5DEo60_Dm06ZGII9osup6xblBd1zjaO4BPdsY3oG8X7razpquXF9S-aG9K5qG5PN][3]
-
Catalytic production of Tetrahydropyran (THP): A biomass-derived, economically competitive solvent with demonstrated use in - OSTI Source: OSTI.gov[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGkpnfQ_hZumcWluSKUKMGGPjhsQI674gTQxMOOqntCxNmsx9iVb74SXCapMmhzZhK3-6eH1X66vha-YNdFUlSbKfaqC54kQzT8own6r5F2X_vBbJZ5p2zqkgmrl6N9yL41BHxIQ==][1]
-
Stereoselective Intramolecular Dehydration of 2,5-Hexanediol in High-Temperature Liquid Water with High-Pressure Carbon Dioxide Source: ACS Catalysis - ACS Publications[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ0F-JLad9CLSSS4AdSEvKVCsAWUbn7Js7JEFNS0ETn4yDAOrsIPzijUgodWk-hsQbUMuE0_EYZKaPDiMssbwDVTwa8x3anskC2tU4O9UwFZnINppHLAQc9WxvbrOV93LCeVW0NQ==][2]
-
Fluorinated β-Lactones and Poly(β-hydroxyalkanoate)s: Synthesis via Epoxide Carbonylation and Ring-Opening Polymerization Source: PMC - NIH[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjDBwR1ElLffak60U_vVHYDIIhFlBQmfMbrqBFIC6ndaOjkYBIlu5v-ZgJ3P7_o9n_r4afBrfbSvqbbTcygzDBynBSIQUpkx84Z0WyXPB3kGN3PqTknp4r1Y7A_XyVAMX5ObIO5NVuSMQ8fnc=][4]
-
Living Cationic Ring-Opening Homo- and Copolymerization of Cyclohexene Oxide by “Dormant” Species Generation Using Cyclic Ethers as Lewis Basic Additives (Mechanism Focus) Source: Macromolecules - ACS Publications[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsS05B3uoClEr-XVsL_j9_r1RChsecuzWOF7ZskL2Z7yvRJK3U-t2T26TVBM-K6o6caX8m2vc64NbgN81DHa-LdsLVGUo4rTBRHc6t_ssqQfFKXtl0U4OFCIIKT8wM6_-c2BFZMamyNeTC_I8UFd7e][5]
-
Fluorinated β-Lactones and Poly(β-hydroxyalkanoate)s: Synthesis via Epoxide Carbonylation and Ring-Opening Polymerization (Copolymerization Focus) Source: PMC - NIH[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKIb0zVRBYf8WiAvZgrP8x-fCb5-Nvi9-K9XZY--8WwwY2g5tB_in95-NtDjZ66Xy8uOLnZ1uQb4Rszg6PDy6b2KwTEtDhrJruhIK6fwt-DiJ1IDmHrIlr8XQV_WOmr-AOgC3_HTCDr1u0GJk=][6]
Sources
- 1. osti.gov [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorinated β-Lactones and Poly(β-hydroxyalkanoate)s: Synthesis via Epoxide Carbonylation and Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Ascendancy of cis-2,5-Dimethyltetrahydrofuran in Organometallic Catalysis: A Technical Guide
Introduction: A Greener Horizon in Aprotic Solvents
In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that dictates reaction efficiency, selectivity, and environmental impact. For decades, tetrahydrofuran (THF) has been a cornerstone aprotic ether solvent, particularly in the realm of organometallic chemistry. However, its limitations, including peroxide formation, relatively low boiling point, and high water solubility, have spurred the search for superior alternatives.[1] Enter cis-2,5-dimethyltetrahydrofuran (cis-2,5-DMTHF), a bio-based solvent that is emerging as a highly promising alternative, offering enhanced stability, a higher boiling point, and more favorable environmental and safety profiles.[1][2]
Derived from renewable resources like cellulose, 2,5-DMTHF presents a compelling case for its adoption in both academic research and industrial-scale chemical production.[1] This technical guide provides an in-depth exploration of the applications of cis-2,5-DMTHF in organometallic catalysis, complete with detailed protocols and insights into its advantages over traditional ethereal solvents.
Physicochemical Properties: The Foundation of Superior Performance
The advantages of cis-2,5-DMTHF as a solvent in organometallic catalysis are rooted in its distinct physical and chemical properties, especially when compared to THF and its structural isomer, 2-methyltetrahydrofuran (2-MeTHF).
| Property | cis-2,5-Dimethyltetrahydrofuran | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Boiling Point (°C) | 90-92 | 66 | 80 |
| Flash Point (°C) | -1 | -14 | -11 |
| Water Solubility ( g/100g ) | ~1.5 | Miscible | 14 |
| Stability to Strong Bases | High | Low | Moderate |
Data compiled from multiple sources.[1]
The higher boiling point of cis-2,5-DMTHF allows for a broader range of reaction temperatures, which can be particularly beneficial for sluggish catalytic cycles. Its significantly lower water solubility simplifies aqueous workups and reduces the energy required for solvent recovery and recycling, a key principle of green chemistry.[3]
Core Applications in Organometallic Chemistry
Grignard Reagent Formation and Reactions: Enhanced Stability and Yield
The formation of Grignard reagents (RMgX) is a fundamental transformation in organic synthesis, and the choice of ethereal solvent is crucial for their stability and reactivity. cis-2,5-DMTHF has demonstrated superior performance in Grignard reactions, particularly when working with less reactive chlorides.[1] The increased stability of the Grignard reagent in cis-2,5-DMTHF can be attributed to the steric hindrance provided by the two methyl groups, which likely reduces the rate of solvent-mediated decomposition pathways.
Caption: Workflow for Grignard reactions in cis-2,5-DMTHF.
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
Bromobenzene
-
Benzaldehyde
-
Anhydrous cis-2,5-dimethyltetrahydrofuran
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (dried in an oven and cooled under a nitrogen atmosphere)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is rigorously dried to exclude moisture.[4]
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask and gently warm under a stream of nitrogen. Add a small crystal of iodine to activate the magnesium surface.[4]
-
Grignard Reagent Formation: Add anhydrous cis-2,5-DMTHF to the flask to cover the magnesium. Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous cis-2,5-DMTHF and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is typically initiated with gentle heating, and the disappearance of the iodine color and the onset of bubbling indicate the start of the reaction. Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[5][6]
-
Reaction with Electrophile: Cool the newly formed Grignard reagent to 0 °C using an ice bath. Prepare a solution of benzaldehyde (0.9 equivalents) in anhydrous cis-2,5-DMTHF and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the Grignard reagent while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[4]
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[4] Transfer the mixture to a separatory funnel. The lower water solubility of cis-2,5-DMTHF facilitates a clean phase separation. Separate the organic layer, and extract the aqueous layer with an additional portion of cis-2,5-DMTHF. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
Lithiation Reactions: Leveraging Enhanced Solvent Stability
Organolithium reagents, such as n-butyllithium (n-BuLi), are highly reactive and can deprotonate many common solvents, including THF.[3] The presence of methyl groups at the 2- and 5-positions of cis-2,5-DMTHF significantly enhances its stability towards strong bases, allowing for lithiation reactions to be conducted at higher temperatures and for longer durations with minimal solvent decomposition.[3] This increased stability is a direct result of the steric hindrance around the acidic protons adjacent to the ether oxygen.
Materials:
-
Terminal alkyne (e.g., phenylacetylene)
-
n-Butyllithium (solution in hexanes)
-
Anhydrous cis-2,5-dimethyltetrahydrofuran
-
Electrophile (e.g., iodomethane)
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (dried in an oven and cooled under an argon atmosphere)
Procedure:
-
Apparatus Setup: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the terminal alkyne (1.0 equivalent) in anhydrous cis-2,5-DMTHF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi (1.05 equivalents) in hexanes dropwise via syringe. Stir the reaction mixture at -78 °C for 30-60 minutes.[7]
-
Reaction with Electrophile: Add the electrophile (e.g., iodomethane, 1.1 equivalents) dropwise to the solution at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete as monitored by TLC.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and add water to dissolve any precipitated salts. Separate the organic layer, and extract the aqueous phase with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions: A Greener Approach
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[8][9] These reactions are typically performed in solvents like dioxane, THF, or toluene.[10][11] Given the successful application of the related green solvent, 2-MeTHF, in these transformations, cis-2,5-DMTHF is an excellent and logical choice as a more sustainable alternative.[6] Its higher boiling point can be advantageous for reactions requiring elevated temperatures to drive catalyst turnover.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
This protocol is a general procedure adapted for the use of cis-2,5-DMTHF, drawing on established methods for Suzuki-Miyaura couplings in ethereal solvents.[9][12]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 equivalent)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., aqueous 2M K₂CO₃ or anhydrous K₃PO₄)
-
Anhydrous cis-2,5-dimethyltetrahydrofuran
Procedure:
-
Reaction Setup: To a Schlenk tube or pressure tube, add the aryl halide, arylboronic acid, and palladium catalyst.
-
Solvent and Base Addition: Add anhydrous cis-2,5-DMTHF, followed by the aqueous base solution. If using an anhydrous base, it can be added with the solid reagents.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for the required time (typically 2-24 hours), monitoring the progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
This is a general protocol for the Buchwald-Hartwig amination, adapted for cis-2,5-DMTHF based on its suitability as a stable, high-boiling ethereal solvent.[11][13]
Materials:
-
Aryl halide (e.g., 4-chloroanisole, 1.0 equivalent)
-
Amine (e.g., morpholine, 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous cis-2,5-dimethyltetrahydrofuran
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Reagent Addition: Add the aryl halide and the amine, followed by anhydrous cis-2,5-DMTHF.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring for the necessary duration (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Safety and Handling
cis-2,5-Dimethyltetrahydrofuran is a flammable liquid and should be handled in a well-ventilated fume hood.[14][15] Appropriate personal protective equipment, including safety glasses, flame-resistant lab coat, and chemical-resistant gloves, should be worn at all times.[14] As with other ethers, there is a potential for peroxide formation upon prolonged exposure to air and light, although it is reported to be less prone to this than THF. It is recommended to store cis-2,5-DMTHF under an inert atmosphere and away from heat and ignition sources.
Conclusion and Future Outlook
cis-2,5-Dimethyltetrahydrofuran stands out as a superior, green, and highly effective solvent for a range of organometallic catalytic reactions. Its enhanced stability with highly reactive organometallic reagents, favorable physical properties for reaction and work-up, and derivation from renewable feedstocks position it as a leading candidate to replace traditional ethereal solvents in both research and industrial applications. As the push for more sustainable chemical processes continues, the adoption of solvents like cis-2,5-DMTHF will be instrumental in developing the next generation of efficient and environmentally responsible synthetic methodologies.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
4-Trimethylsilyl-2-butyn-1-ol. Organic Syntheses. [Link]
-
2,5-Dimethyltetrahydrofuran | Safety Data Sheet. MolBest. [Link]
-
Grignard Reaction. Grignard Reaction. [Link]
-
Formation and reaction of a Grignard reagent. University of Massachusetts Boston. [Link]
-
1-d-ALDEHYDES FROM GRIGNARD REAGENTS. 1-d-2-METHYLBUTANAL. Organic Syntheses. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. [Link]
-
n-Butyllithium (n-BuLi). Common Organic Chemistry. [Link]
-
Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. MDPI. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. SpringerLink. [Link]
-
Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. Royal Society of Chemistry. [Link]
-
Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent. ACS Publications. [Link]
-
Kinetics of hydrogenation and hydrogenolysis of 2,5-dimethylfuran over noble metals catalysts under mild conditions. OSTI.GOV. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. mdpi.com [mdpi.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. orgsyn.org [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) Utilizing cis-2,5-Dimethyltetrahydrofuran
Strategic Rationale & Solvent Profiling
The pharmaceutical and chemical industries are undergoing a critical paradigm shift, moving away from toxic, petroleum-derived extraction solvents like dichloromethane (DCM) and tetrahydrofuran (THF) toward sustainable, bio-based alternatives[1]. Derived from the cellulosic fraction of biomass, 2,5-dimethyltetrahydrofuran (2,5-DMTHF) has emerged as a premier green aprotic ether solvent[2].
While commercial 2,5-DMTHF is often supplied as a cis/trans isomeric mixture, utilizing the stereopure cis-2,5-DMTHF (a meso compound) provides distinct advantages for rigorous drug development pipelines. The stereopurity ensures a uniform solvation sphere and a consistent dipole moment, eliminating the batch-to-batch variability in partition coefficients ( Kp ) that often plagues isomeric mixtures.
Causality in Physicochemical Properties
The efficacy of cis-2,5-DMTHF in Liquid-Liquid Extraction (LLE) is directly governed by its physical chemistry:
-
Phase Separation Dynamics: With a density of ~0.833 g/cm³, cis-2,5-DMTHF provides a significant density differential against aqueous matrices (~1.00 g/cm³)[2]. This buoyant force drives rapid, clean phase separation and strongly resists the formation of stable emulsions.
-
Thermodynamic Stability: Unlike THF, which has a dangerous flash point of -14 °C, 2,5-DMTHF boasts a flash point of 27 °C, drastically reducing vapor ignition risks during benchtop extractions[2]. Its higher boiling point (90–92 °C) prevents evaporative solvent loss during prolonged agitation, ensuring quantitative reliability[2].
-
Aqueous Immiscibility: THF is fully miscible with water, requiring aggressive salting-out procedures to force phase separation. In contrast, cis-2,5-DMTHF exhibits inherently low water solubility, allowing it to function as a highly efficient, standalone organic extraction phase[2].
Quantitative Data: Solvent Comparison
Table 1: Physicochemical Properties of Aprotic Ether Solvents
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran | cis-2,5-DMTHF |
| Feedstock Origin | Petrochemical | Biomass (Hemicellulose) | Biomass (Cellulose) |
| Boiling Point (°C) | 66 | 80 | 90–92 |
| Flash Point (°C) | -14 | -11 | 27 |
| Density (g/cm³) | 0.889 | 0.854 | 0.833 |
| Water Solubility | Miscible | ~14 g/100g | Low (~1.5 g/100g ) |
Data synthesized from comparative solvent studies[2].
Application Efficacy: Target Compound Recovery
cis-2,5-DMTHF demonstrates exceptional affinity for polar organic compounds, active pharmaceutical ingredients (APIs), and monocarboxylic acids. For instance, in the recovery of high-value bio-compounds from wastewater effluents, 2,5-DMTHF achieves near-quantitative extraction for specific targets.
Table 2: Comparative Extraction Efficiencies from Aqueous Matrices
| Target Analyte | Matrix | cis-2,5-DMTHF | 2-MeTHF | CPME |
| Vanillic Acid | Wastewater | 99.0% | 91.9% | ~85.0% |
| Vanillin | Wastewater | 86.7% | 96.6% | 95.4% |
| Formic/Acetic Acid | 10% Aqueous | High (>80%) | Highest | Low |
Note: 2,5-DMTHF significantly outperforms cyclopentyl methyl ether (CPME) in carboxylic acid recovery[2].
Self-Validating Protocol: LLE of Polar Organics
To guarantee reproducibility, this Standard Operating Procedure (SOP) is designed as a self-validating system . Each step contains a mechanistic rationale (causality) and an immediate physical validation checkpoint to ensure the system is operating within thermodynamic expectations.
Materials Required:
-
Aqueous sample containing the target analyte.
-
cis-2,5-DMTHF (Stabilized with BHT)[3].
-
Acid/Base modifiers (e.g., 1M HCl or 1M NaOH).
-
Anhydrous Sodium Sulfate (Na₂SO₄).
Step 1: Pre-Extraction Matrix Conditioning
-
Action: Adjust the pH of the aqueous matrix to at least 2 units above or below the target analyte's pKa .
-
Causality: Following the Henderson-Hasselbalch relationship, this ensures >99% of the target molecules are forced into their unionized, lipophilic state, maximizing their thermodynamic drive to partition into the organic layer.
-
Validation Checkpoint: Confirm the final pH using a calibrated probe. The pH must remain stable for 2 minutes prior to solvent addition.
Step 2: Solvent Addition
-
Action: Add cis-2,5-DMTHF to the aqueous matrix at a 1:1 to 1:3 (Aqueous:Organic) volume ratio.
-
Causality: Utilizing BHT-stabilized solvent is critical. Ethers naturally form explosive peroxides upon exposure to oxygen; BHT acts as a radical scavenger, ensuring solvent stability and preventing oxidative degradation of the target API[3].
-
Validation Checkpoint: Verify the Certificate of Analysis (CoA) for the presence of BHT (typically 100–250 ppm) before use.
Step 3: Interfacial Mass Transfer (Agitation)
-
Action: Vortex or mechanically shake the biphasic mixture vigorously for 5 minutes.
-
Causality: High kinetic energy shatters the organic phase into micro-droplets, exponentially increasing the interfacial surface area. This rapid mass transfer drives the system to thermodynamic equilibrium.
-
Validation Checkpoint: Observe the vessel; a temporary, uniform, opaque emulsion must form during agitation, indicating adequate mechanical mixing.
Step 4: Phase Isolation
-
Action: Centrifuge the mixture at 3000 x g for 5 minutes.
-
Causality: While the density differential (0.833 g/cm³ vs ~1.00 g/cm³) drives natural gravity separation[2], centrifugation reliably breaks any persistent micro-emulsions caused by biological matrix components (e.g., proteins or lipids).
-
Validation Checkpoint: Visually inspect the tube. You must observe a sharp, distinct, and flat meniscus separating the upper organic layer (cis-2,5-DMTHF) from the lower aqueous layer.
Step 5: Desiccation and Recovery
-
Action: Carefully pipette the upper organic layer into a clean flask. Add anhydrous Na₂SO₄ in small portions until the crystals become free-flowing.
-
Causality: cis-2,5-DMTHF absorbs trace amounts of water (~1.5%)[2]. The anhydrous salt chemically binds this residual water, preventing hydrolysis of the API during subsequent solvent evaporation.
-
Validation Checkpoint: The organic phase must transition from slightly turbid to crystal clear upon the addition of the desiccant, physically confirming the complete removal of suspended water droplets.
Experimental Workflow Visualization
Figure 1: Liquid-Liquid Extraction (LLE) workflow utilizing cis-2,5-DMTHF as the organic phase.
References
-
Zhang, C., et al. "Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent." Organic Process Research & Development, ACS Publications, 2022.[Link]
-
"Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent | Request PDF." ResearchGate, 2022.[Link]
-
"One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches." National Institutes of Health (NIH) / PMC, 2025.[Link]
Sources
how to separate cis and trans 2,5-dimethyltetrahydrofuran isomers
Welcome to the Technical Support Center for Advanced Solvent and Isomer Separation. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and stereochemical challenges associated with isolating the cis and trans isomers of 2,5-dimethyltetrahydrofuran (2,5-DMTHF).
Commercial 2,5-DMTHF is typically sold as a ~60/40 cis/trans mixture[1]. Because these isomers exhibit drastically different coordination behaviors—for instance, the trans isomer fails to stabilize Grignard reagents due to poor magnesium coordination, while the cis isomer is an excellent solvent[1]—obtaining stereochemically pure fractions is a critical prerequisite for organometallic and synthetic applications.
Quantitative Isomer Comparison
To understand the separation strategy, we must first look at the physicochemical properties that govern their behavior. The separation is fundamentally challenged by a boiling point difference of merely 2–3 °C[1].
Table 1: Physicochemical Properties of 2,5-DMTHF Isomers
| Property | cis-2,5-Dimethyltetrahydrofuran | trans-2,5-Dimethyltetrahydrofuran |
| Stereochemistry | meso (2R,5S) | Enantiomeric pair (2R,5R and 2S,5S) |
| Boiling Point (760 mmHg) | 90–91 °C[1][2] | 93–94 °C[1] |
| Refractive Index ( nD20 ) | 1.4011[1] | 1.4034[1] |
| Symmetry | Plane of symmetry ( σ ) | C2 axis of symmetry |
| Elution Order (Polar GC) | First[1] | Second[1] |
Troubleshooting & FAQs: The Causality of Separation
Q1: I attempted a simple distillation using a standard Vigreux column, but my NMR still shows a mixture. Why did this fail? A: A standard Vigreux column typically provides only 2 to 5 theoretical plates. The boiling point difference between the cis (90–91 °C) and trans (93–94 °C) isomers is too narrow for low-resolution fractional distillation[1]. To resolve liquids with a Δ BP of < 5 °C, your distillation apparatus must generate upwards of 50–100 theoretical plates. This requires specialized dynamic liquid-vapor contact, such as a spinning band distillation column[2][3].
Q2: I only need a few grams of pure cis-2,5-DMTHF for a catalytic screening. What is the most efficient method? A: For small-scale recovery (< 10 grams), Preparative Gas Chromatography (Prep-GC) is the gold standard[1][4]. By utilizing a polar stationary phase like TCEP (1,2,3-tris(2-cyanoethoxy)propane) or Carbowax, the separation relies not just on boiling point, but on the distinct dipole moments of the meso (cis) and C2 -symmetric (trans) isomers. The cis isomer will elute first, allowing for clean, discrete collection[1].
Q3: How can I self-validate the purity of my separated fractions? A: Do not rely solely on boiling point or refractive index. The most robust self-validating system is 13 C NMR and 1 H NMR spectroscopy. Because the cis isomer is a meso compound, its ring protons exist in a different magnetic environment compared to the racemic trans mixture. Analytical capillary GC (using an SE-30 or Carbowax 20M column) should also be run against the commercial mixture to quantify the area-under-the-curve (AUC) for exact stereochemical purity[2].
Experimental Protocols
Protocol A: Small-Scale Separation via Preparative Gas Chromatography
Use this protocol when high-purity analytical standards or small synthetic batches are required.
-
Instrument Preparation: Equip a Prep-GC with a 30 ft TCEP (1,2,3-tris(2-cyanoethoxy)propane) column[1].
-
Parameter Setting: Set the column oven to operate isothermally at 75 °C. Set the injector and Thermal Conductivity Detector (TCD) to 150 °C. Establish a helium carrier gas flow rate of 60 mL/min[1].
-
Injection: Inject 50–100 μ L of the commercial cis/trans 2,5-DMTHF mixture per run.
-
Fraction Collection:
-
Fraction 1 (cis): Route the detector effluent to a glass trap submerged in a dry ice/acetone bath (-78 °C) as the first peak elutes.
-
Fraction 2 (trans): Swap the trap immediately after the baseline resolves to capture the second eluting peak[1].
-
-
Validation: Run a 1 μ L sample of Fraction 1 on an analytical GC. You should observe ≥ 99% purity of the cis isomer.
Protocol B: Bulk Enrichment via Spinning Band Distillation
Use this protocol for scaling up solvent purification for bulk Grignard reactions.
-
Apparatus Assembly: Assemble a Nester-Faust annular Teflon spinning band distillation column (or equivalent high-efficiency system)[2]. Ensure the system is rigorously dried and purged with Argon to prevent peroxide formation.
-
Charging the Still: Add the commercial 2,5-DMTHF mixture to the boiling flask along with anti-bumping granules.
-
Equilibration: Heat the flask using a PID-controlled oil bath. Turn on the spinning band motor to create the helical pumping action that forces refluxing liquid into intimate contact with rising vapor[3]. Allow the column to reach total reflux for 2 hours to establish the temperature gradient.
-
Fractional Collection:
-
Set the reflux ratio to 30:1 (collecting 1 drop for every 30 drops returned to the column)[2].
-
Fraction 1: Collect the distillate at a strict head temperature of 90–91 °C. This will yield ≥ 81% purity of the cis isomer[2].
-
Fraction 2: Collect the intermediate transition fraction (91–93 °C) and set aside for future redistillation.
-
Fraction 3: Collect the remaining distillate at 93–94 °C to isolate the trans-enriched product[1].
-
Process Visualization
Below is the logical workflow for determining the correct separation vector based on your experimental scale and purity requirements.
Workflow for the separation and analysis of cis- and trans-2,5-dimethyltetrahydrofuran isomers.
References
-
[2] Benchchem. cis-2,5-Dimethyltetrahydrofuran | 2144-41-4. Retrieved from2
-
[5] Sigma-Aldrich. 2,5-Dimethyltetrahydrofuran, mixture of cis and trans 96 1003-38-9. Retrieved from 5
-
[4] Canadian Science Publishing. The photolysis of tetrahydrofuran and of some of its methyl derivatives at 185 nm. Retrieved from 4
-
[1] ScholarWorks at Western Michigan University. Asymmetric Induction in Grignard Reactions in a Chiral Solvent. Retrieved from 6
-
[3] ResearchGate. VLE and LLE Data for the System Cyclohexane + Cyclohexene + Water + Cyclohexanol. Retrieved from 3
Sources
- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 2. cis-2,5-Dimethyltetrahydrofuran | 2144-41-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 2,5-二甲基四氢呋喃(顺反异构体混合物) 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
Technical Support Center: Yield & Stereoselectivity Optimization for cis-2,5-Dimethyltetrahydrofuran (DMTHF)
Overview The synthesis of cis-2,5-dimethyltetrahydrofuran (cis-2,5-DMTHF) is a critical transformation in biomass valorization and complex molecule synthesis. Achieving high yield and stereoselectivity requires precise control over the reaction mechanism. This support center provides actionable troubleshooting for researchers facing stereochemical scrambling, catalyst poisoning, or thermal degradation during cyclization.
Troubleshooting Guide & FAQs (Mechanistic Insights)
Q1: My dehydration of chiral 2,5-hexanediol is yielding a 1:1 mixture of cis and trans isomers. How do I improve cis selectivity? A: The stereochemical outcome is entirely dictated by the mechanistic pathway. If you are using a strong inorganic acid like concentrated sulfuric acid at room temperature (293 K), the strong affinity for water rapidly eliminates a water molecule from the protonated 2,5-hexanediol (2,5-HDO)[1]. This forms a planar carbocation intermediate, forcing the reaction through an SN1 mechanism that results in a ~50:50 mixture of cis- and trans-2,5-DMTHF[1]. Solution: Shift the mechanism to an SN2 pathway. By performing the reaction in high-temperature liquid water (523 K) with high-pressure carbon dioxide, the hydroxyl group is protonated mildly[1]. The oxygen atom of the non-protonated hydroxyl group then attacks the carbon atom via direct SN2 substitution, eliminating water simultaneously[1]. This preserves the stereocenter, yielding >85% cis-2,5-DMTHF[1].
Q2: I am attempting a reductive cycloetherification of 2,5-hexanedione using a triarylborane catalyst, but my yields are near zero. What is going wrong? A: The issue is likely solvent coordination. Reductive cycloetherification relies on highly Lewis acidic boranes to promote tandem ketone reduction and dehydrative cyclization[2]. If you are using Tetrahydrofuran (THF) as your solvent, its strong Lewis basicity allows it to coordinate tightly with the triarylborane catalyst, completely suppressing product formation[2]. Solution: Switch to a less coordinating ether solvent. Cyclopentyl methyl ether (CPME) is an industrially attractive alternative that does not poison the catalyst. Running the reaction in CPME at 80 °C can restore yields to ~93% with excellent diastereoselectivity (10:1 cis/trans ratio)[2].
Q3: When using high-temperature liquid water for dehydration, my overall yield drops significantly, and I see a lot of organic carbon left in the liquid phase. Why? A: You are likely operating at too high of a temperature. While elevated temperatures are required for the SN2 pathway in water, exceeding the thermal threshold leads to side reactions. For instance, at 573 K, the reactant 2,5-HDO disappears rapidly (within 0.5 h), but the 2,5-DMTHF yield drops to ~30%[1]. The remaining 70% of total organic carbon in the liquid phase indicates that polymerization is occurring predominantly[1]. Solution: Strictly maintain the reactor temperature at 523 K to balance the activation energy required for cyclization against the onset of polymerization[1].
Quantitative Data Summary
| Precursor | Catalyst / Conditions | Solvent | Dominant Mechanism | Yield | cis-Selectivity |
| (2R,5R)-2,5-Hexanediol | H₂SO₄ (293 K) | Water | SN1 (Carbocation)[1] | High | ~50% (1:1 dr)[1] |
| (2R,5R)-2,5-Hexanediol | CO₂ (High Pressure, 523 K) | Water | SN2 (Direct Substitution)[1] | Moderate | >85%[1] |
| 2,5-Hexanedione | Triarylborane + H₂ (80 °C) | THF | N/A (Catalyst Poisoned)[2] | 0%[2] | N/A[2] |
| 2,5-Hexanedione | Triarylborane + H₂ (80 °C) | CPME | Tandem Reduction / SN1[2] | 93%[2] | >90% (10:1 dr)[2] |
Experimental Protocols
Protocol A: Stereoselective SN2 Dehydration of Chiral 2,5-Hexanediol [1] Self-Validating Check: The lack of reverse reaction (hydrolysis of DMTHF back to HDO) under these conditions ensures product stability once formed[1].
-
Preparation: Prepare a 1.0 mol dm⁻³ aqueous solution of either (2R,5R)-(−)-2,5-hexanediol or (2S,5S)-(+)-2,5-hexanediol[1].
-
Pressurization: Load the solution into a high-pressure continuous flow or batch reactor[1]. Introduce high-pressure carbon dioxide to act as a mild, reversible acid catalyst[1].
-
Heating: Heat the reactor strictly to 523 K[1]. Do not exceed this temperature to prevent polymerization[1].
-
Reaction: Maintain conditions to allow the SN2 intramolecular dehydration to proceed[1].
-
Analysis: Cool the reactor and extract the liquid phase. Quantify using Gas Chromatography with a Flame Ionization Detector (GC-FID) equipped with a DB-WAX capillary column, using 1-propanol as an internal standard[1]. Confirm the cis/trans ratio via ¹H and ¹³C NMR[1].
Protocol B: Borane-Catalyzed Reductive Cycloetherification of 2,5-Hexanedione [2] Self-Validating Check: Monitoring the consumption of the diol intermediate confirms that the dehydrative cyclization step is proceeding without furan side-product formation[2].
-
Solvent Preparation: Degas and dry Cyclopentyl methyl ether (CPME)[2]. Strictly avoid THF[2].
-
Reagent Loading: In a pressure vessel, dissolve 2,5-hexanedione in CPME[2]. Add the triarylborane catalyst (e.g., B(C₆F₅)₃ or similar highly Lewis acidic borane)[2].
-
Hydrogenation: Pressurize the vessel with dihydrogen (H₂) gas[2].
-
Cyclization: Heat the reaction mixture to 80 °C[2]. The catalyst will first reduce the diketone to a diol, followed by dehydrative cyclization[2].
-
Isolation: Vent the H₂ gas safely. Purify the resulting cis-2,5-DMTHF via fractional distillation[2].
Mechanistic Pathway Visualization
Mechanistic divergence in 2,5-hexanediol dehydration dictating cis-2,5-DMTHF stereoselectivity.
References[1] Stereoselective Intramolecular Dehydration of 2,5-Hexanediol in High-Temperature Liquid Water with High-Pressure Carbon Dioxide. ACS Catalysis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9bgbEodjo8rIeJMhoKuf7imZxWo7On6JKhyrkqoTm6F0U5ZO3L2bl9IETpeN7yHbaaixYrajhsmlwKdc2FGA-20EwDflzKlspHcnjGVg07qi71vgxcUzqafGjwyKR5RGwXgEfSg==[2] Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSVBCGqTrzuSD_lOhRW_kLsCYbDSUyRVfahHOD8qN-7oC7cRHAchG6UUozrE_OYEJa0R_tVRY55eoWppcrdk6bezCbCt2Z06j2ZWcF8Yx58bOZeFvqeA9Fn1QDt7xYh7BWDBL8OVQNWyrIaLor
Sources
Technical Support Center: Safe Handling and Peroxide Management of cis-2,5-Dimethyltetrahydrofuran
Welcome to the Technical Support Center for cis-2,5-dimethyltetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on the prevention and testing of peroxide formation in this cyclic ether. Our goal is to ensure the safe and effective use of cis-2,5-dimethyltetrahydrofuran in your experiments by providing clear, scientifically-grounded protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is cis-2,5-dimethyltetrahydrofuran and why is peroxide formation a concern?
cis-2,5-Dimethyltetrahydrofuran is a cyclic ether, a class of organic compounds known for their utility as solvents in a wide range of chemical reactions.[1][2] Like many ethers, it can react with atmospheric oxygen in a process called autoxidation to form potentially explosive peroxides.[3] These peroxides are sensitive to heat, friction, and mechanical shock, and their accumulation can pose a significant safety hazard in the laboratory, especially during processes like distillation or evaporation where they can become concentrated.[4][5][6][7][8]
Q2: How quickly does cis-2,5-dimethyltetrahydrofuran form peroxides compared to other ethers like THF?
The rate of peroxide formation in cis-2,5-dimethyltetrahydrofuran is significantly lower than in its parent compound, tetrahydrofuran (THF).[9] This is due to the presence of methyl groups at the 2 and 5 positions of the ether ring, which sterically hinder the abstraction of hydrogen atoms, a key step in the autoxidation process. One study found the relative rate of autoxidation of 2,5-dimethyltetrahydrofuran to be approximately 0.16 compared to 1.0 for THF.[9] Another study indicated that the peroxide formation rate of 2,5-dimethyltetrahydrofuran is slightly slower than that of 2-methyltetrahydrofuran (2-MeTHF).[10] Despite this lower rate, it is still classified as a Class B peroxide former , meaning it becomes a hazard upon concentration.[11]
Q3: What are the visual signs of peroxide formation?
While low levels of peroxides may not be visible, there are several visual cues that indicate a potentially dangerous level of peroxide accumulation. These include the formation of crystals, particularly around the cap of the container, a viscous oily layer, or a cloudy appearance in the solvent.[4] If any of these signs are observed, do not attempt to open or move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.
Q4: How should I store cis-2,5-dimethyltetrahydrofuran to minimize peroxide formation?
Proper storage is the first line of defense against peroxide formation. Store cis-2,5-dimethyltetrahydrofuran in a cool, dark, and dry place, away from light and heat, which can accelerate the autoxidation process.[5][6][7][8] Containers should be tightly sealed to minimize contact with air. For long-term storage, it is recommended to purge the headspace of the container with an inert gas like nitrogen or argon.
Q5: Is an inhibitor necessary for storing cis-2,5-dimethyltetrahydrofuran?
Yes, for long-term storage, the use of an inhibitor is highly recommended. Butylated hydroxytoluene (BHT) is a common inhibitor added to ethers to scavenge free radicals and prevent the chain reaction of peroxide formation.[5][6] Commercially available cis-2,5-dimethyltetrahydrofuran is often supplied with BHT.[11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with cis-2,5-dimethyltetrahydrofuran.
Issue 1: My experiment is sensitive to the BHT inhibitor. Can I remove it?
Yes, BHT can be removed, but this will increase the rate of peroxide formation. A common method for removing BHT is to pass the solvent through a column of activated alumina. However, it is crucial to test the solvent for peroxides immediately after removing the inhibitor and to use it promptly. Uninhibited ethers should not be stored for extended periods.
Issue 2: I need to distill cis-2,5-dimethyltetrahydrofuran. What precautions should I take?
Distillation is a high-risk procedure for peroxide-forming solvents as it can concentrate peroxides to dangerous levels.[4]
-
ALWAYS test for the presence of peroxides before distilling. The peroxide level should be as close to 0 ppm as possible.
-
NEVER distill to dryness. Always leave at least 10-20% of the liquid in the distillation flask.[12]
-
Use a safety shield and appropriate personal protective equipment (PPE).
-
If peroxides are detected, they must be removed before distillation using one of the methods described in the "Peroxide Quenching/Removal Protocols" section below.
Issue 3: I found an old, undated container of cis-2,5-dimethyltetrahydrofuran in the lab. What should I do?
Do not open or move the container. Treat it as potentially explosive. The age and storage conditions are unknown, increasing the risk of high peroxide levels. Immediately contact your institution's EHS office for guidance on safe handling and disposal.
Peroxide Testing Protocols
Regular testing for peroxides is a critical safety measure. The frequency of testing depends on the age of the solvent and its storage conditions. As a general rule, test opened containers every 3-6 months.
Method 1: Semi-Quantitative Peroxide Test Strips
This is a quick and convenient method for routine screening.
Materials:
-
Peroxide test strips (e.g., Quantofix®)
-
Deionized water
Procedure:
-
Dip the test strip into the cis-2,5-dimethyltetrahydrofuran for 1-2 seconds.
-
Allow the solvent to evaporate from the test strip.
-
Add one drop of deionized water to the test pad.
-
After the time specified by the manufacturer (usually 15-60 seconds), compare the color of the test pad to the color chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).
Data Interpretation:
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 3 ppm | Generally considered safe for most applications.[4] | Proceed with use, but continue to monitor on a regular schedule. |
| 3 - 30 ppm | Moderate hazard.[4] | Avoid concentration. Consider quenching peroxides before use, especially for high-temperature applications.[4] |
| > 30 ppm | High hazard.[4] | Do not use. Quench peroxides immediately or dispose of the solvent as hazardous waste.[4] |
Method 2: Quantitative Iodometric Titration
This method provides a more accurate measurement of the peroxide concentration and is recommended before any high-risk procedures like distillation.[9]
Principle: Peroxides in the sample oxidize iodide ions (I⁻) to iodine (I₂). The amount of iodine produced is then determined by titration with a standardized sodium thiosulfate solution.
Materials:
-
cis-2,5-dimethyltetrahydrofuran sample
-
Isopropanol
-
Glacial acetic acid
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
-
Erlenmeyer flask
-
Burette
Procedure:
-
In an Erlenmeyer flask, add a known volume or weight of the cis-2,5-dimethyltetrahydrofuran sample (e.g., 5-10 mL).
-
Add 15 mL of isopropanol and 1 mL of glacial acetic acid to the flask.
-
Add 1 mL of freshly prepared saturated potassium iodide solution.
-
Swirl the flask and allow it to stand in the dark for at least 5 minutes. A yellow to brown color indicates the presence of peroxides.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color fades to a pale yellow.
-
Add 1-2 mL of starch indicator solution. The solution should turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise with constant swirling, until the blue-black color disappears. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the cis-2,5-dimethyltetrahydrofuran sample to account for any oxidizing impurities in the reagents.
Calculation:
Peroxide concentration (in milliequivalents per liter) = [ (V_sample - V_blank) * N_thiosulfate * 1000 ] / V_solvent
Where:
-
V_sample = volume of sodium thiosulfate solution used for the sample (mL)
-
V_blank = volume of sodium thiosulfate solution used for the blank (mL)
-
N_thiosulfate = normality of the sodium thiosulfate solution (eq/L)
-
V_solvent = volume of the cis-2,5-dimethyltetrahydrofuran sample (mL)
Prevention of Peroxide Formation
The most effective strategy for managing peroxides is to prevent their formation in the first place.
Best Practices:
-
Purchase small quantities: Only purchase the amount of cis-2,5-dimethyltetrahydrofuran that you will use within a reasonable timeframe.
-
Date all containers: Clearly label all containers with the date received and the date opened.
-
Store properly: As mentioned in the FAQs, store in a cool, dark place in a tightly sealed container.
-
Use an inert atmosphere: For long-term storage or for uninhibited solvent, purge the container with nitrogen or argon before sealing.
-
Choose inhibited solvent: Whenever possible, purchase cis-2,5-dimethyltetrahydrofuran that contains an inhibitor like BHT.
Peroxide Quenching/Removal Protocols
If peroxides are detected at a concentration that is unsafe for your intended application, they must be removed. Always perform these procedures in a fume hood with appropriate PPE.
Method 1: Ferrous Sulfate Quenching
This method is effective for reducing peroxides to their corresponding alcohols.
Principle: Ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺) by the peroxide, which is reduced in the process. The reaction is: ROOH + 2Fe²⁺ + 2H⁺ → ROH + 2Fe³⁺ + H₂O
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Separatory funnel
Procedure:
-
Prepare a fresh quenching solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of deionized water, and then carefully adding 6 mL of concentrated sulfuric acid.
-
In a separatory funnel, add the cis-2,5-dimethyltetrahydrofuran containing peroxides.
-
Add an equal volume of the ferrous sulfate solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the iron salts.
-
Drain the aqueous layer.
-
Wash the organic layer with deionized water to remove any residual acid and salts.
-
Dry the quenched cis-2,5-dimethyltetrahydrofuran over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Crucially, re-test the solvent for peroxides to ensure their complete removal.
Method 2: Activated Alumina Column
This method is effective for removing hydroperoxides.
Principle: Activated alumina has a high surface area with active sites that can adsorb and decompose peroxides.[13] The mechanism involves both physical adsorption within the porous structure and chemical interactions, including hydrogen bonding between the alumina surface and the peroxide molecules.[13]
Materials:
-
Activated alumina (basic or neutral, 80-200 mesh)
-
Chromatography column
-
Glass wool or fritted disc
Procedure:
-
Prepare a chromatography column with a glass wool plug or a fritted disc at the bottom.
-
Slurry pack the column with activated alumina in a non-peroxidizable solvent (e.g., hexane).
-
Drain the packing solvent to the top of the alumina bed.
-
Carefully add the cis-2,5-dimethyltetrahydrofuran containing peroxides to the top of the column.
-
Allow the solvent to pass through the column under gravity or with gentle pressure.
-
Collect the purified solvent.
-
Test the collected solvent for the presence of peroxides to confirm their removal.
-
Important: The peroxides are adsorbed onto the alumina and not destroyed. Therefore, the used alumina should be considered hazardous. It should be flushed with a dilute acidic solution of ferrous sulfate to decompose the adsorbed peroxides before disposal.[4][14]
Visualizations
Peroxide Formation Mechanism
Caption: Mechanism of peroxide formation in ethers.
Peroxide Testing Workflow
Caption: Decision workflow for peroxide testing.
Peroxide Quenching Logic
Caption: Logical steps for peroxide quenching.
References
-
Handling and Removing Peroxides. University of California, Riverside, Environmental Health & Safety. [Link]
-
2,5-Dimethyltetrahydrofuran. PubChem, National Center for Biotechnology Information. [Link]
-
General categories of compounds known to auto-oxidize to form peroxides: Control and Safe Use of Peroxide Formers. University of Wyoming, Environmental Health and Safety. [Link]
-
Guideline Handling and Removing Peroxides. The University of British Columbia, Safety & Risk Services. [Link]
-
Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent. ACS Sustainable Chemistry & Engineering. [Link]
-
Removal of Peroxides From Organic Solvents Using Aluminum Oxide Sorbent. Sorbead India. [Link]
-
Development of a control strategy for peroxide in tetrahydrofuran based on a simple method to mitigate the risk of oxidation product. Tango Therapeutics. [Link]
-
Determination of peroxide in tetrahydrofuran. LookChem. [Link]
-
Quenching Organic Peroxides. Princeton University, Environmental Health & Safety. [Link]
-
Peroxide Forming Chemicals. Stephen F. Austin State University, Environmental Health, Safety, and Risk Management. [Link]
-
Peroxide Forming Chemicals. University of Louisville, Environmental Health and Safety. [Link]
-
Peroxide-Quenching.docx. University of Pennsylvania, Environmental Health and Radiation Safety. [Link]
-
Peroxide Forming Chemicals. Florida Institute of Technology, Environmental Health & Safety. [Link]
-
Best Guidelines for Removal of Peroxide from THF using Activated Alumina Balls. Sorbead India. [Link]
-
Optimal methods for quenching H2O2 residuals prior to UFC testing. ResearchGate. [Link]
-
Peroxide-Forming Chemicals. Connecticut College. [Link]
-
Sulfate Decelerated Ferrous Ion-Activated Persulfate Oxidation of Azo Dye Reactive Brilliant Red: Influence Factors, Mechanisms, and Control Methods. MDPI. [Link]
-
removing peroxides from thf with ferrous sulfate. ScienceMadness Discussion Board. [Link]
-
Comparison of inhibitors of superoxide generation in vascular smooth muscle cells. PMC. [Link]
-
Peroxides and peroxide-forming compounds. ResearchGate. [Link]
-
Peroxide Forming Chemicals. University of Florida, Environmental Health & Safety. [Link]
-
Peroxides and peroxide- forming compounds. Clark, D. E. (2001). Chemical Health and Safety, 8(5), 12-22. [Link]
Sources
- 1. cis-2,5-Dimethyltetrahydrofuran | 2144-41-4 | Benchchem [benchchem.com]
- 2. CAS 2144-41-4: Furan,tetrahydro-2,5-dimethyl-, (2R,5S)-rel- [cymitquimica.com]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. sfasu.edu [sfasu.edu]
- 6. louisville.edu [louisville.edu]
- 7. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 8. Peroxide-Forming Chemicals · Connecticut College [conncoll.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2,5-Dimethyltetrahydrofuran | C6H12O | CID 13855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. uwyo.edu [uwyo.edu]
- 13. column-chromatography.com [column-chromatography.com]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
improving stereoselectivity in the production of cis-2,5-dimethyltetrahydrofuran
Welcome to the Technical Support Center for Furanic Compound Upgrading. This portal is designed for researchers, chemical engineers, and drug development professionals focused on the stereoselective production of cis-2,5-dimethyltetrahydrofuran (cis-2,5-DMTHF).
Below, you will find our expertly curated Knowledge Base, Troubleshooting Matrix, and Standard Operating Procedures (SOPs) to help you achieve high cis-stereoselectivity and eliminate common experimental bottlenecks.
I. Knowledge Base & FAQs: Mechanistic Causality
Q1: Why does my hydrogenation of 2,5-dimethylfuran (DMF) yield open-chain alcohols instead of the target cyclic ether? A: This is a classic issue of catalyst mismatch. The chemoselectivity of DMF hydrogenation is entirely dictated by the metal's binding affinity. If you are using a Platinum (Pt) catalyst, the metal strongly coordinates to the oxygen atom's lone pairs in the furan ring. This lowers the activation energy for C–O bond cleavage (hydrogenolysis), leading to ring-opening and the formation of 2-hexanone and 2-hexanol . Solution: Switch to a Ruthenium (Ru/C) or Palladium (Pd/C) catalyst. Ru strongly coordinates the conjugated C=C double bonds rather than the oxygen, favoring ring hydrogenation over hydrogenolysis.
Q2: How does the Ru/C catalyst promote cis-stereoselectivity over the trans isomer? A: The stereoselectivity is driven by kinetic control via surface adsorption. The aromatic furan ring of DMF is planar. When it adsorbs onto the Ru surface, sequential hydride transfers occur from the catalyst surface to the same face of the furan ring (syn-addition). Because the addition happens without the molecule desorbing and flipping, the resulting methyl groups are forced into a cis configuration.
Q3: I am synthesizing cis-2,5-DMTHF via the dehydration of 2,5-hexanediol (2,5-HDO). How do I prevent the formation of the trans isomer? A: The stereochemical outcome of 2,5-HDO dehydration depends strictly on the stereocenter configuration of your starting material and the reaction mechanism. To maximize the cis isomer, you must start with enantiopure chiral hexanediol—specifically (2R,5R)- or (2S,5S)-2,5-HDO—and force an SN2 mechanism . Causality: In an SN2 pathway, one hydroxyl group is protonated to become a leaving group. The other hydroxyl oxygen performs a backside nucleophilic attack on that carbon. This backside attack causes an inversion of stereochemistry at exactly one carbon center. Therefore, (2R,5R)-HDO inverts at C5 to become (2R,5S)-DMTHF. Because the molecule has a plane of symmetry, (2R,5S) is the meso form, which is geometrically the cis isomer.
II. Data Visualization: Reaction Pathways & Catalyst Performance
To conceptualize the divergent pathways of DMF and 2,5-HDO upgrading, refer to the logical workflow below:
Reaction pathways for the synthesis of cis-2,5-DMTHF from DMF and 2,5-hexanediol.
Table 1: Catalyst Performance in DMF Hydrogenation
| Catalyst System | Primary Reaction Pathway | Typical Conversion | Selectivity to cis-DMTHF | Selectivity to Open-Chain |
| 5% Ru/C | Ring Hydrogenation (syn-addition) | >95% | 85 - 92% | <5% |
| 5% Pt/C | Hydrogenolysis (C–O cleavage) | >95% | <10% | >85% |
| 5% Pd/C | Ring Hydrogenation | >90% | 70 - 80% | ~10% |
Table 2: Stereochemical Outcomes of SN2 Dehydration of 2,5-Hexanediol
| Starting Material | Reaction Mechanism | Major Product | Stereochemical Outcome |
| (2R,5R)-2,5-Hexanediol | Intramolecular SN2 | cis-2,5-DMTHF | Inversion at one center (2R,5S) |
| (2S,5S)-2,5-Hexanediol | Intramolecular SN2 | cis-2,5-DMTHF | Inversion at one center (2S,5R) |
| meso-2,5-Hexanediol | Intramolecular SN2 | trans-2,5-DMTHF | Inversion at one center (2R,5R or 2S,5S) |
III. Troubleshooting Matrix
Issue 1: The cis/trans ratio drifts toward the trans isomer over time in continuous flow reactors.
-
Root Cause: Thermodynamic equilibration. While the cis isomer is kinetically favored during syn-addition, localized hot spots in the catalyst bed provide enough thermal energy for reversible ring-opening or desorption/re-adsorption, allowing the system to relax into the thermodynamically more stable trans configuration .
-
Intervention: Lower the reactor temperature (maintain strictly between 60°C–90°C). Increase the stirring rate or flow rate to eliminate thermal gradients and reduce the residence time of the formed cis-DMTHF on the catalyst surface.
Issue 2: Low conversion of 2,5-HDO during green dehydration in water.
-
Root Cause: Insufficient Brønsted acidity. Pure high-temperature liquid water (HTLW) lacks the proton concentration required to efficiently protonate the hydroxyl group and trigger the SN2 leaving-group mechanism.
-
Intervention: Introduce high-pressure CO₂ (e.g., 5–10 MPa) into the HTLW system. The CO₂ dissolves to form carbonic acid in situ, providing mild, reversible Brønsted acid sites that catalyze the dehydration without promoting SN1 carbocation scrambling .
IV. Standard Operating Procedures (SOPs)
Protocol A: Stereoselective Hydrogenation of DMF to cis-2,5-DMTHF
This protocol utilizes kinetic control over a Ru/C catalyst to enforce syn-addition.
-
Preparation: Charge a high-pressure stainless-steel autoclave with 50 mmol of 2,5-dimethylfuran (DMF) and 30 mL of a non-polar solvent (e.g., cyclohexane) to minimize solvent-catalyst competition.
-
Catalyst Loading: Add 100 mg of commercial 5 wt% Ru/C catalyst.
-
Purging: Seal the reactor. Purge the headspace three times with N₂ (2 MPa) to remove oxygen, followed by three purges with H₂ (2 MPa).
-
Pressurization & Heating: Pressurize the reactor with H₂ to exactly 4.0 MPa. Heat the vessel to 80°C under aggressive mechanical stirring (1000 rpm) to eliminate external mass transfer limitations.
-
Reaction: Maintain conditions for 3 hours. Monitor hydrogen consumption via the pressure drop.
-
Self-Validating QC Check: Cool the reactor and vent carefully. Filter the catalyst. Analyze an aliquot of the crude mixture via GC-FID using a chiral capillary column (e.g., β-DEX 120).
-
Validation Criteria: Baseline separation of cis (meso) and trans (racemic) isomers must be observed. A successful run will yield a cis:trans ratio of ≥ 9:1, validating that syn-addition kinetic control was maintained.
-
Protocol B: SN2 Dehydration of Chiral 2,5-HDO in HTLW-CO₂
This protocol leverages mild in situ carbonic acid to force an inversion of stereochemistry.
-
Preparation: Prepare a 1.0 M aqueous solution of enantiopure (2R,5R)-(−)-2,5-hexanediol.
-
Reactor Loading: Transfer 50 mL of the solution into a Hastelloy C-276 high-pressure reactor.
-
CO₂ Pressurization: Seal the reactor and pressurize with CO₂ to 10 MPa at room temperature.
-
Thermal Activation: Heat the reactor to 250°C (523 K). The autogenous pressure will rise significantly; ensure the reactor's burst disk is rated appropriately.
-
Reaction: Stir at 600 rpm for 4 hours. The dissolved CO₂ acts as a reversible acid catalyst.
-
Recovery: Cool the reactor to room temperature and slowly depressurize. Extract the aqueous phase with high-purity dichloromethane (3 x 20 mL).
-
Validation: Analyze the organic layer via ¹H-NMR. The SN2 inversion is validated by the exclusive presence of the cis-2,5-DMTHF multiplet signals, with <5% trans isomer contamination.
V. References
-
Kinetics of hydrogenation and hydrogenolysis of 2,5-dimethylfuran over noble metals catalysts under mild conditions. Bell, Alexis T. OSTI.gov. Available at: [Link]
-
Stereoselective Intramolecular Dehydration of 2,5-Hexanediol in High-Temperature Liquid Water with High-Pressure Carbon Dioxide. ACS Catalysis. Available at:[Link]
-
Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. ResearchGate. Available at: [Link]
GC-MS Analysis of cis-2,5-Dimethyltetrahydrofuran: Technical Support & Troubleshooting Center
Welcome to the advanced technical support center for the chromatographic analysis of cis-2,5-dimethyltetrahydrofuran (cis-2,5-DMTHF). Designed for researchers and drug development professionals, this guide bypasses generic advice to focus on the mechanistic causality behind method optimization, stereoisomer resolution, and matrix troubleshooting.
Causality in Method Design: The "Why" Behind the Protocol
cis-2,5-DMTHF is a critical intermediate in biomass valorization, often produced alongside its trans stereoisomer during the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF) or the dehydration of 2,5-hexanediol[1][2].
The Mechanistic Challenge: cis- and trans-2,5-DMTHF possess nearly identical boiling points (~90–92 °C). Consequently, traditional non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane) fail to resolve them because they separate analytes primarily based on volatility.
The Chromatographic Solution: Separation must rely on dipole moment differences rather than boiling points. The cis isomer has a higher net dipole moment due to the asymmetrical, unidirectional alignment of its methyl groups. Conversely, the trans isomer's methyl groups are anti-directional, partially canceling the overall dipole. By utilizing a highly polar polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), the cis isomer interacts more strongly via dipole-dipole interactions, eluting later than the trans isomer and achieving baseline resolution[1].
Standard Operating Procedure: Self-Validating GC-MS Workflow
To ensure absolute trustworthiness and reproducibility, this protocol incorporates a System Suitability Test (SST) . The system must self-validate its resolving power before any experimental samples are injected.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Standardization
-
Dilute the sample in a highly pure, volatile solvent (e.g., dichloromethane or ethyl acetate) to a target concentration range of 1–100 µg/mL.
-
Spike the sample with an internal standard (IS) such as 1-propanol or 1,4-dioxane at a final concentration of 50 µg/mL[1].
-
Causality: The IS corrects for injection volume variability and matrix-induced signal suppression in complex biomass hydrolysates.
-
Step 2: GC Inlet & Injection Configuration
-
Install an ultra-inert, deactivated glass liner (e.g., single taper with glass wool) to prevent active-site adsorption of oxygenated compounds.
-
Set the injection volume to 1.0 µL using a split ratio of 50:1.
-
Causality: 2,5-DMTHF is highly volatile. A high split ratio prevents column overloading, minimizes band broadening, and ensures a sharp initial sample plug.
-
-
Set the inlet temperature to 220 °C to ensure instantaneous vaporization without thermal degradation.
Step 3: Chromatographic Separation (Oven Program)
-
Equip the GC with a DB-WAX capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness)[1].
-
Set the initial oven temperature to 40 °C and hold for 3 minutes.
-
Ramp at 5 °C/min to 100 °C, then ramp at 20 °C/min to 200 °C. Hold for 2 minutes.
-
Causality: The shallow initial ramp maximizes the interaction time between the stereoisomers and the polar stationary phase during the critical 90 °C elution window, which is strictly required for cis/trans resolution.
-
Step 4: Mass Spectrometric Detection
-
Set the MS transfer line and the Electron Ionization (EI, 70 eV) source to 230 °C.
-
Implement a solvent delay of 3.0 minutes to protect the electron multiplier from the solvent front.
-
Operate in Selected Ion Monitoring (SIM) mode for high-sensitivity quantification, targeting the primary fragmentation ions (m/z 56, 41, and 85)[3].
Step 5: System Suitability Test (SST)
-
Inject a calibration standard mixture containing equal parts cis- and trans-2,5-DMTHF.
-
Validation Criterion: Calculate the resolution ( Rs ) between the trans peak (elutes first) and the cis peak (elutes second). The system is validated only if Rs≥1.5 . If Rs<1.5 , halt the sequence and refer to the Troubleshooting Guide.
Quantitative Data & Parameter Summary
Table 1: Optimized GC-MS Parameters
| Parameter | Setting / Specification | Rationale |
| Column Phase | DB-WAX (30 m × 0.25 mm, 0.25 µm) | Polar phase required for stereoisomer separation[1]. |
| Carrier Gas | Helium (Constant flow, 1.0 mL/min) | Maintains optimal linear velocity (~36 cm/s) for resolution. |
| Injection | 1 µL, Split 50:1, 220 °C | Prevents overloading; ensures sharp peak shape. |
| Oven Program | 40°C (3 min) → 5°C/min to 100°C | Shallow ramp through the specific boiling point region. |
| MS Mode | EI (70 eV), SIM Mode | Maximizes signal-to-noise ratio for target analytes. |
Table 2: Target Ions for SIM Mode Quantification
| Compound | Target Ion (Quantifier) | Qualifier Ion 1 | Qualifier Ion 2 |
| cis-2,5-DMTHF | m/z 56 | m/z 41 | m/z 85 |
| trans-2,5-DMTHF | m/z 56 | m/z 41 | m/z 85 |
| 1-Propanol (IS) | m/z 31 | m/z 59 | m/z 60 |
Note: Fragmentation data aligns with standard EI spectra for 2,5-DMTHF, where alpha-cleavage and ring fragmentation yield m/z 56 as the base peak and m/z 41 as the secondary peak[3].
Troubleshooting Guides & FAQs
Q1: I am observing co-elution of cis- and trans-2,5-DMTHF. How do I achieve baseline resolution? Expert Answer: Co-elution is almost always a thermodynamic issue related to the stationary phase chemistry or the heating rate.
-
Check your column: If you are using a non-polar column (e.g., DB-5 or HP-5), you must switch to a polar PEG column like DB-WAX[1].
-
Adjust the ramp rate: If you are already using a DB-WAX column, your oven ramp is likely too fast. Decrease the ramp rate between 40 °C and 90 °C from 5 °C/min to 2 °C/min. This increases the residence time in the column, allowing the subtle dipole differences between the cis and trans isomers to fully interact with the stationary phase.
Q2: The peak shape for cis-2,5-DMTHF exhibits severe tailing. What is the mechanistic cause and how can I fix it? Expert Answer: Peak tailing for oxygenated heterocyclic compounds is typically caused by secondary interactions (hydrogen bonding) with active silanol groups (Si-OH) in the flow path.
-
Inlet Maintenance: The glass liner or glass wool may have lost its deactivation layer due to harsh sample matrices. Replace the liner with a fresh, ultra-inert deactivated liner.
-
Column Trimming: The first 10–20 cm of the capillary column often accumulates non-volatile matrix residue (especially from biomass samples) that strips the stationary phase and exposes active silica. Trim 20 cm off the front end of the column and reinstall.
Q3: My signal-to-noise (S/N) ratio is too low when analyzing complex biomass hydrolysates. How can I improve sensitivity? Expert Answer: Biomass matrices contain hundreds of co-extractives that raise the baseline noise in full SCAN mode[2].
-
Switch to SIM: Transition from SCAN to Selected Ion Monitoring (SIM). By only dwelling on m/z 56, 41, and 85, you increase the detector's dwell time on the specific ions of 2,5-DMTHF, effectively filtering out background matrix ions and improving the S/N ratio by 10- to 100-fold.
-
Optimize Split Ratio: If sensitivity is still low, carefully decrease the split ratio from 50:1 to 10:1 to introduce more mass onto the column, but monitor closely for peak broadening.
Diagnostic Workflow
Below is the logical decision tree for troubleshooting GC-MS issues related to 2,5-DMTHF analysis.
Diagnostic decision tree for resolving GC-MS issues during cis-2,5-DMTHF analysis.
References
-
Stereoselective Intramolecular Dehydration of 2,5-Hexanediol in High-Temperature Liquid Water with High-Pressure Carbon Dioxide | ACS Catalysis - ACS Publications. acs.org. 1
-
2,5-Dimethyltetrahydrofuran | C6H12O | CID 13855 - PubChem. nih.gov. 3
-
Efficient Preparation of Liquid Fuel 2,5-Dimethylfuran from Biomass-Derived 5-Hydroxymethylfurfural over Ru–NaY Catalyst | ACS Sustainable Chemistry & Engineering. acs.org. 2
Sources
Technical Support Center: Purification & Distillation of cis-2,5-Dimethyltetrahydrofuran
Welcome to the advanced troubleshooting and methodology center for cis-2,5-dimethyltetrahydrofuran (cis-2,5-DMTHF). As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of the cis-isomer from commercial mixtures and the mitigation of cyclic ether peroxides.
Commercial 2,5-DMTHF is typically sold as a mixture of cis and trans isomers. Because of its increasing utility as a bio-derived, green aprotic solvent for organometallic and biphasic reactions[1], achieving high stereochemical purity and anhydrous conditions is critical. This guide provides field-proven, self-validating protocols to ensure your solvent is anhydrous, peroxide-free, and stereochemically pure.
Part 1: Quantitative Physical Properties
Understanding the baseline physicochemical properties of 2,5-DMTHF is the first step in designing a successful purification workflow. The close boiling points of the isomers dictate the need for high-efficiency fractional distillation.
| Property | Value | Causality / Relevance in Purification |
| Boiling Point (Mixture) | 90–92 °C[2] | Baseline temperature range for the raw commercial solvent. |
| Boiling Point (cis-isomer) | 90–91 °C[3] | The strict target temperature for fraction collection during distillation. |
| Density | 0.833 g/mL (at 25 °C)[2] | Required for accurate mass-volume conversions during reaction scaling. |
| Water Solubility | 6.7 g/L (at 20 °C)[4] | High enough to ruin organometallic reagents; necessitates rigorous pre-drying. |
| Flash Point | 27 °C[4] | Dictates Class 3 Flammable Liquid handling and the need for inert gas blanketing. |
Part 2: Process Visualization
Fig 1. Workflow for the purification and stereoisomeric isolation of cis-2,5-DMTHF.
Part 3: Troubleshooting & FAQs
Q1: Why is separating the cis and trans isomers of 2,5-DMTHF so difficult, and what is the optimal distillation setup? Expertise & Causality: The cis and trans isomers have nearly identical boiling points, with the commercial mixture boiling at 90–92 °C[2]. The cis configuration exhibits slightly higher molecular symmetry and dipole interactions, giving it a marginally distinct boiling point of 90–91 °C[3]. Standard Vigreux columns lack the theoretical plates required to resolve this narrow margin. Solution: You must use a high-efficiency fractional distillation setup. A Nester-Faust annular Teflon spinning band column operating at a high reflux ratio (30:1) is the industry standard for this separation, reducing trans-isomer contamination to ≤19%[3].
Q2: How do I manage peroxide formation in stored commercial 2,5-DMTHF prior to distillation? Expertise & Causality: Like all cyclic ethers, 2,5-DMTHF undergoes auto-oxidation upon exposure to light and air, forming explosive hydroperoxides. Distilling a peroxide-rich solvent concentrates these peroxides in the reboiler, creating a severe explosion hazard. Solution: Always test the batch using KI-starch indicator strips. While aqueous ferrous sulfate (FeSO4) is a common quench, it introduces massive amounts of water. Instead, pass the solvent through a column of activated basic alumina (Brockmann Grade I). This neutralizes peroxides while maintaining a relatively anhydrous state, streamlining the subsequent drying steps.
Q3: What is the most effective method for removing water from 2,5-DMTHF without degrading the solvent? Expertise & Causality: 2,5-DMTHF has a water solubility of 6.7 g/L at 20 °C[4]. Even trace moisture will co-distill and quench sensitive organometallic reagents (e.g., Grignard or lithium reagents). Solution: Pre-dry the solvent over activated 4Å molecular sieves for 24–48 hours. For ultra-dry applications, distillation should be performed over calcium hydride (CaH₂) under a strict argon atmosphere.
Q4: How can I accurately quantify the cis vs. trans ratio and verify purity post-distillation? Expertise & Causality: Standard GC columns struggle to resolve these diastereomers due to their identical molecular weights and similar polarities. Solution: Use chiral capillary GC columns (such as a β-DEX 120 cyclodextrin column), which separate the isomers based on host-guest inclusion complexation[5]. Alternatively, ¹³C NMR is highly definitive; the cis isomer presents a distinct chemical shift at δ 75.36 ppm for the CH group in CDCl₃[3].
Part 4: Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . You will test the state of the solvent before moving to the next critical phase.
Protocol A: Peroxide Quenching and Anhydrous Pre-Drying
-
Initial Validation (Testing): Dip a KI-starch test strip into the commercial 2,5-DMTHF. A blue/black color indicates the presence of peroxides. Do not proceed to distillation if positive.
-
Quenching: Pack a glass chromatography column with activated basic alumina (approximately 100 g per Liter of solvent). Pass the 2,5-DMTHF through the column under slight positive argon pressure.
-
Secondary Validation: Retest the eluent with a fresh KI-starch strip. It must remain colorless.
-
Pre-Drying: Add 10% w/v of oven-activated (300 °C, 4 hours) 4Å molecular sieves to the peroxide-free solvent. Seal the flask under argon and allow it to sit undisturbed for 24 hours.
Protocol B: High-Efficiency Fractional Distillation of cis-2,5-DMTHF
-
Apparatus Assembly: Assemble an annular Teflon spinning band distillation column. Ensure the entire system is rigorously flame-dried and purged with argon.
-
Charging the Reboiler: Transfer the pre-dried 2,5-DMTHF to the distillation flask containing a magnetic stir bar. Add 5 g of CaH₂ per Liter of solvent to act as a terminal desiccant.
-
Equilibration: Heat the flask using a precisely controlled heating mantle. Start the spinning band at the manufacturer's recommended RPM. Allow the system to reach total reflux and equilibrate for 1.5 to 2 hours to establish the temperature gradient.
-
Fractionation: Set the reflux ratio to 30:1[3]. Slowly collect and discard the initial fore-run (boiling below 90 °C), which contains residual moisture and low-boiling impurities.
-
Target Collection: Collect the main fraction boiling strictly at 90–91 °C . This fraction is highly enriched in the cis-isomer[3].
-
Final Validation (QA/QC): Analyze the collected fraction via ¹³C NMR. Confirm the presence of the cis-isomer via the signature peaks: δ 21.60 (CH₃), 33.38 (CH₂), and 75.36 ppm (CH)[3]. Store the validated solvent in a Schlenk flask over 4Å molecular sieves under argon, protected from light.
Part 5: References
-
Title: cis-2,5-Dimethyltetrahydrofuran | 2144-41-4 | Benchchem Source: benchchem.com URL: 3
-
Title: 2,5-Dimethyltetrahydrofuran (stabilized with BHT) - TCI Chemicals Source: tcichemicals.com URL: 4
-
Title: 2,5-DIMETHYLTETRAHYDROFURAN CAS#: 1003-38-9 - ChemicalBook Source: chemicalbook.com URL: 2
-
Title: Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent - ACS Publications Source: acs.org URL: 1
-
Title: Chiral Cyclodextrin Capillary GC Columns Source: gcms.cz URL: 5
Sources
cis-2,5-dimethyltetrahydrofuran vs THF solvent properties in organic synthesis
Title: Beyond THF: A Comparative Guide to cis-2,5-Dimethyltetrahydrofuran in Organic Synthesis
Introduction Traditional polar aprotic solvents like tetrahydrofuran (THF) are ubiquitous in organic synthesis due to their excellent solvating power and Lewis basicity, which are crucial for organometallic reactions. However, THF's petrochemical origin, high water miscibility (which complicates aqueous workups), low flash point (-14 °C), and susceptibility to acid-catalyzed ring-opening present significant operational and environmental challenges.
Enter cis-2,5-dimethyltetrahydrofuran (cis-2,5-DMTHF), a bio-based green solvent derived from the cellulose component of biomass[1]. With its unique steric profile, cis-2,5-DMTHF offers a compelling alternative to both THF and 2-methyltetrahydrofuran (2-MeTHF). This guide objectively compares these solvents, focusing on thermal stability, safety, and performance in organometallic and biphasic reactions[1][2].
Physicochemical Comparison
To objectively evaluate cis-2,5-DMTHF against THF and 2-MeTHF, we must examine their fundamental physicochemical properties. The presence of two methyl groups at the α-positions of the furan ring drastically alters the solvent's macroscopic behavior[1][3].
| Property | THF | 2-MeTHF | cis-2,5-DMTHF |
| Boiling Point (°C) | 66 | 80 | 90–91 |
| Flash Point (°C) | -14 | -11 | 27 |
| Water Miscibility | Fully miscible | Low (~14 g/100g ) | Low (Similar to diethyl ether) |
| Origin | Petrochemical | Biomass (Hemicellulose) | Biomass (Cellulose) |
| Stability (Acidic/Thermal) | Poor | Moderate | High (Stable up to 200 °C) |
Causality of Properties: The higher boiling point (90–91 °C) and elevated flash point (27 °C) of cis-2,5-DMTHF provide a significantly wider safety margin for high-temperature reactions compared to THF[1][3]. Furthermore, the dual methyl substitution increases the lipophilicity of the molecule, drastically reducing its water solubility. This facilitates seamless biphasic extractions, eliminating the need for energy-intensive solvent evaporation or salting-out procedures typically required when using miscible THF[1].
Mechanistic Insights: Steric Shielding and Ring Stability
The primary mode of degradation for THF in strongly acidic or electrophilic environments is nucleophilic ring-opening. In cis-2,5-DMTHF, the two methyl groups act as steric shields around the endocyclic oxygen atom. This steric bulk impedes the approach of Lewis acids or electrophiles, significantly increasing the activation energy required for oxonium ion formation and subsequent C-O bond cleavage[1].
Steric protection of cis-2,5-DMTHF against acid-catalyzed ring opening compared to THF.
Performance in Organometallic Synthesis: The Grignard Reaction
While THF is the historical standard for Grignard reagent formation, its high polarity can sometimes promote unwanted side reactions, such as Wurtz coupling. cis-2,5-DMTHF modulates the Lewis basicity of the solvent environment. Experimental data indicates that while sterically hindered bromides might struggle, cis-2,5-DMTHF excels in the formation and coupling of organomagnesium reagents derived from chloroaromatics. For instance, the coupling of 2-chlorobenzyl chloride with 2-butanone achieves an 89.6% yield in 2,5-DMTHF, compared to a mere 38.9% in 2-MeTHF[1].
Self-Validating Protocol: Synthesis of 1-(2-chlorophenyl)-3-methylpentan-3-ol
Objective: To synthesize the target tertiary alcohol using cis-2,5-DMTHF as the sole reaction solvent, demonstrating its efficacy with challenging chloro-substrates and its advantage in biphasic workups.
Step-by-Step Methodology:
-
Preparation of Apparatus: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under a continuous flow of dry argon.
-
Magnesium Activation: Add 1.2 equivalents (eq) of magnesium turnings to the flask. Activate the magnesium by adding a single crystal of iodine and stirring vigorously for 15 minutes until the iodine sublimes and coats the turnings.
-
Solvent Introduction: Introduce 5 volumes of anhydrous cis-2,5-DMTHF (distilled over sodium/benzophenone to ensure <50 ppm water)[3].
-
Grignard Formation (Self-Validation Step): Charge the addition funnel with a solution of 2-chlorobenzyl chloride (1.0 eq) in 3 volumes of cis-2,5-DMTHF. Add 5% of this solution to the magnesium. Gently warm the flask to 40 °C to initiate the reaction. Validation: Initiation is confirmed by the disappearance of the iodine color and a slight exotherm.
-
Controlled Addition: Once initiated, add the remaining halide solution dropwise over 45 minutes. The 90 °C boiling point of the solvent safely absorbs the heat of reaction, preventing dangerous thermal runaways typical of lower-boiling ethereal solvents. Stir for an additional 1 hour at 50 °C. Monitor via GC-MS; complete consumption of the chloride validates successful Grignard formation.
-
Electrophile Addition: Cool the mixture to 0 °C. Add 2-butanone (1.1 eq) dropwise over 20 minutes. The steric bulk of cis-2,5-DMTHF prevents solvent coordination from overly dampening the nucleophilicity of the Grignard reagent.
-
Quenching & Biphasic Workup: Quench the reaction with saturated aqueous NH₄Cl. Due to the low water miscibility of cis-2,5-DMTHF, the mixture will rapidly partition into two distinct layers without the need for additional extraction solvents. Extract the aqueous layer once with fresh cis-2,5-DMTHF.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to obtain the product (Expected yield: ~89%)[1].
Grignard coupling workflow utilizing the thermal and biphasic properties of cis-2,5-DMTHF.
Lithiation and Base Stability
Beyond Grignard chemistry, cis-2,5-DMTHF demonstrates superior performance in reactions involving highly reactive organolithium reagents. While the single 2-methyl group in 2-MeTHF is known to inhibit ring opening compared to THF, the dual substitution in 2,5-DMTHF provides even greater kinetic stability. When conducting a lithium exchange of n-BuLi with 3-bromofuran at −70 °C followed by a DMF quench, cis-2,5-DMTHF yields 70.3% of 3-furaldehyde, outperforming 2-MeTHF[1]. This highlights its utility as a robust solvent for strong bases where THF would typically undergo rapid decomposition.
Conclusion
The transition from petrochemical THF to bio-based cis-2,5-DMTHF represents a significant upgrade in the green chemistry toolkit. By leveraging its higher boiling point, enhanced thermal/acidic stability, and low water miscibility, researchers can design safer, more efficient, and easily scalable synthetic protocols[1][2]. While its steric bulk requires careful consideration when dealing with highly hindered substrates, its superior performance with chloro-organometallics and biphasic extractions makes it an invaluable asset for modern drug development and chemical manufacturing.
References
-
Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent, ACS Publications,[Link]
-
Cooperative catalysis of Pt/C and acid resin for the production of 2,5-dimethyltetrahydrofuran from biomass derived 2,5-hexanedione under mild conditions, Green Chemistry (RSC Publishing),[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cooperative catalysis of Pt/C and acid resin for the production of 2,5-dimethyltetrahydrofuran from biomass derived 2,5-hexanedione under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cis-2,5-Dimethyltetrahydrofuran | 2144-41-4 | Benchchem [benchchem.com]
comparing boiling points of cis and trans 2,5-dimethyltetrahydrofuran
Comprehensive Comparison Guide: cis- vs. trans-2,5-Dimethyltetrahydrofuran
Introduction to Isomeric Cyclic Ethers
2,5-Dimethyltetrahydrofuran (2,5-DMTHF) is an advanced cyclic ether that has garnered significant attention as a next-generation biofuel, a green aprotic solvent, and a versatile intermediate in organic synthesis. Derived from lignocellulosic biomass, 2,5-DMTHF exists as two distinct stereoisomers: the cis isomer (a meso compound) and the trans isomer (a chiral pair of enantiomers).
For researchers and drug development professionals, understanding the subtle physicochemical differences between these isomers is critical. Differences in their boiling points and polarities directly impact solvent selection, biphasic extraction efficiency, and downstream purification workflows.
Mechanistic Causality: Why Do the Boiling Points Differ?
The boiling point of a molecule is fundamentally dictated by the strength of its intermolecular forces. Because the molecular mass and hydrogen-bonding capabilities are identical between the two isomers of 2,5-DMTHF, the difference in boiling points arises entirely from stereochemically induced dipole moments and molecular symmetry.
-
cis-2,5-Dimethyltetrahydrofuran: In this configuration, the methyl groups at the C2 and C5 positions are oriented on the same face of the tetrahydrofuran ring. This geometry prevents the cancellation of the C–O–C bond dipoles and the inductive effects of the methyl groups. The constructive alignment of these vectors results in a higher net molecular dipole moment. Stronger intermolecular dipole-dipole attractions demand more thermal energy to vaporize, giving the cis isomer a higher boiling point ( [1]).
-
trans-2,5-Dimethyltetrahydrofuran: Here, the methyl groups are situated on opposite faces of the ring. This pseudo-centrosymmetric arrangement leads to a partial cancellation of the molecular dipole vectors. The reduced net dipole moment weakens the intermolecular forces, resulting in a slightly lower boiling point compared to its cis counterpart ( [2]).
Quantitative Data Presentation
The following table summarizes the physical and stereochemical properties of the two isomers, synthesizing data from authoritative chemical databases.
| Property | cis-2,5-Dimethyltetrahydrofuran | trans-2,5-Dimethyltetrahydrofuran | Commercial Mixture (cis/trans) |
| Stereochemistry | meso (achiral, Cs symmetry) | Racemic mixture (d,l pair, C2 symmetry) | N/A |
| Boiling Point (°C) | 90 – 91 °C | 88 – 89 °C | 90 – 92 °C |
| Density (g/mL at 25 °C) | ~0.827 | ~0.825 | 0.833 |
| Dipole Moment | Higher | Lower | Variable |
| Refractive Index ( nD20 ) | ~1.407 | ~1.402 | 1.404 |
Experimental Protocol: Separation and Boiling Point Validation
Standard simple distillation is insufficient to separate these isomers due to the narrow boiling point gap ( Δbp≈1−2 °C). The following self-validating protocol utilizes high-efficiency fractional distillation coupled with gas chromatography to isolate the isomers and objectively verify their boiling points.
Step 1: High-Efficiency Fractional Distillation
-
Setup: Charge a 500 mL round-bottom flask with 250 mL of a commercial 2,5-DMTHF mixture (typically 95-96% purity).
-
Column Selection: Equip the flask with a Nester-Faust annular Teflon spinning band distillation column. This specialized equipment provides the >30 theoretical plates required to separate close-boiling isomers ( [1]).
-
Equilibration: Apply a controlled heating mantle and set the reflux ratio to 30:1 to ensure maximum vapor-liquid equilibration.
-
Fraction Collection: Monitor the vapor temperature at the distillation head using a calibrated digital thermocouple.
-
Collect the early-eluting fraction (enriched in the lower-boiling trans isomer) at 88–89 °C.
-
Collect the late-eluting fraction (enriched in the higher-boiling cis isomer) at 90–91 °C.
-
Step 2: Isomeric Purity Validation via GC-FID To ensure the boiling points recorded correspond to pure isomers, the fractions must be validated chromatographically.
-
Sample Prep: Dilute 10 μL of each collected fraction in 1 mL of analytical-grade dichloromethane.
-
Instrument Parameters: Inject 1 μL of the sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID). Use a β -DEX 120 chiral capillary column (30 m x 0.25 mm ID, 0.25 μm film) which is highly effective for resolving positional and stereoisomers ( [3]).
-
Run Conditions: Set the carrier gas (Helium) flow to 30 cm/sec and the oven temperature to an isothermal 60 °C.
-
Analysis: The trans isomer will elute first (resolving into its two enantiomers on the chiral column), followed by the mesocis isomer. Integrate the peaks to confirm isomeric purity is >95%.
Experimental Workflow Visualization
Caption: Workflow for the separation and boiling point validation of 2,5-DMTHF isomers.
References
-
National Institute of Standards and Technology (NIST). "trans-2,5-dimethyltetrahydrofuran." NIST Chemistry WebBook, SRD 69. Available at:[Link]
-
Simmie, J. M. (2012). "Kinetics and Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes: Next Next-Generation Biofuels." The Journal of Physical Chemistry A, 116(18), 4528-4538. Available at:[Link]
validation of cis-2,5-dimethyltetrahydrofuran purity by quantitative NMR (qNMR)
An in-depth technical guide for researchers, analytical scientists, and drug development professionals on validating the purity of cis-2,5-dimethyltetrahydrofuran (cis-2,5-DMTHF).
The Analytical Challenge: Validating cis-2,5-Dimethyltetrahydrofuran
cis-2,5-Dimethyltetrahydrofuran (cis-2,5-DMTHF) is a highly valued cyclic ether utilized as a specialized non-polar solvent, a fuel additive, and a critical intermediate in advanced organic synthesis. Synthesized primarily via the stereoselective intramolecular dehydration of 2,5-hexanediol[1], the resulting product often contains unreacted starting materials, trace moisture, and most notably, its thermodynamically more stable diastereomer, trans-2,5-DMTHF[1].
For drug development and precision synthesis, ensuring a purity of >98% is non-negotiable. Traditional chromatographic methods often struggle to provide absolute quantification without identical reference standards. This guide objectively compares the two leading analytical techniques for this validation: Quantitative Nuclear Magnetic Resonance (¹H-qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID) [2].
Principles of Analysis: Causality & Mechanism
Quantitative NMR (qNMR): The Primary Ratio Method
Unlike chromatography, which relies on relative response factors and calibration curves, ¹H-qNMR is a primary analytical method[3]. The fundamental causality behind qNMR is that the integrated area of an NMR resonance signal is directly and absolutely proportional to the number of nuclei (protons) giving rise to that signal[4],[5].
By adding a Certified Reference Material (CRM) as an internal standard directly into the NMR tube, the absolute purity of cis-2,5-DMTHF can be calculated using a single equation. Because the NMR response can be optimized to be identical for all chemical components, qNMR eliminates the need for a specific cis-2,5-DMTHF reference standard[6].
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID separates the components of a mixture based on their volatility and their interaction with a stationary phase inside a capillary column[7]. As compounds elute, they are combusted in a hydrogen-air flame. The causality of detection lies in the generation of ions during combustion; the resulting current is proportional to the number of oxidizable carbon atoms. While GC-FID offers unparalleled resolution for separating the cis and trans isomers of 2,5-DMTHF, it typically only provides relative purity (Area %) unless rigorously calibrated with identical standards.
Visualizing the Analytical Workflow
To ensure metrological traceability and absolute confidence in the purity of cis-2,5-DMTHF, modern laboratories often employ an orthogonal approach, utilizing both qNMR and GC-FID.
Analytical workflow comparing qNMR and GC-FID for orthogonal purity validation of cis-2,5-DMTHF.
Self-Validating Experimental Methodologies
Protocol A: Absolute Purity Validation via ¹H-qNMR
This protocol is designed to achieve a relative standard deviation (RSD) of <1%, complying with ICH Q2 validation guidelines[8],[9].
1. Gravimetric Sample Preparation (The Critical Step)
-
Causality: qNMR is inherently a gravimetric technique. The accuracy of the final purity calculation is entirely dependent on the precision of the weighing step.
-
Action: Using a calibrated microbalance (accuracy ±0.01 mg), weigh approximately 20.00 mg of the cis-2,5-DMTHF sample and 10.00 mg of a high-purity Internal Standard (e.g., Maleic acid CRM, >99.9% purity) directly into a clean glass vial[8].
-
Action: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% TMS, and transfer to a high-quality 5 mm NMR tube.
2. Instrument Setup & Acquisition
-
Action: Load the sample into a 400 MHz or 600 MHz NMR spectrometer[8].
-
Causality (The T1 Rule): Determine the longitudinal relaxation time ( T1 ) of the slowest-relaxing proton in the mixture. Set the relaxation delay ( D1 ) to at least 5×T1 (typically 30–60 seconds). Why? This ensures >99.3% recovery of magnetization between scans. Failing to do this causes signal saturation, leading to artificially low integrals and inaccurate purity.
-
Action: Acquire 16 to 64 transients using a 90° excitation pulse to maximize the signal-to-noise ratio (SNR > 250:1 is required for the integrated peaks).
3. Processing and Calculation
-
Action: Apply a 0.3 Hz exponential line broadening factor. Perform rigorous manual phase correction and a multipoint baseline correction[4],[6].
-
Action: Integrate the isolated methyl doublet of cis-2,5-DMTHF (~1.2 ppm) and the olefinic singlet of Maleic acid (~6.3 ppm).
-
Calculation: Use the primary ratio formula:
Panalyte=IstdIanalyte×NanalyteNstd×MstdManalyte×manalytemstd×Pstd(Where P = Purity, I = Integral, N = Number of protons, M = Molar Mass, m = mass)[5].
Protocol B: Relative Purity Validation via GC-FID
This protocol serves as an orthogonal check to identify trace volatile impurities and resolve the cis and trans isomers[2],[1].
1. Sample Preparation & System Suitability
-
Action: Prepare a 1.0 mg/mL solution of cis-2,5-DMTHF in a highly volatile solvent (e.g., n-hexane).
-
Self-Validation: Inject a blank solvent sample first. Why? To confirm the absence of column carryover or solvent impurities that could co-elute with the analyte.
2. Chromatographic Separation
-
Action: Utilize a Gas Chromatograph equipped with an FID (e.g., Agilent 7890B). Use a non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm)[2].
-
Causality (Split Injection): Use a split ratio of 50:1. Why?cis-2,5-DMTHF is highly volatile. Injecting too much mass overloads the stationary phase, causing peak fronting and destroying the baseline resolution required to separate it from trans-2,5-DMTHF.
-
Oven Program: Hold at 40°C for 2 min, ramp at 10°C/min to 150°C, hold for 1 min.
3. Detection and Normalization
-
Action: Detect eluting peaks via FID at 250°C. Calculate purity using the area normalization method (Area of cis-2,5-DMTHF / Total Area of all peaks × 100).
Comparative Quantitative Data
To guide analytical strategy, the following table synthesizes the performance metrics of both techniques when applied to volatile cyclic ethers like cis-2,5-DMTHF.
| Analytical Metric | ¹H-qNMR (Primary Method) | GC-FID (Chromatographic Method) | Strategic Advantage |
| Quantification Basis | Absolute (Gravimetric & Integral Ratio) | Relative (Area % Normalization) | qNMR provides true mass-balance purity without requiring an identical reference standard. |
| Reference Standard | Universal CRM (e.g., Maleic Acid) | Compound-Specific (cis-2,5-DMTHF) | qNMR is highly cost-effective for novel or rare compounds. |
| Precision (RSD) | < 0.5% (Under optimal D1 delays) | < 1.0% | Both meet ICH Q2 guidelines, but qNMR offers superior metrological traceability. |
| Isomer Resolution | High (Distinct chemical shifts for cis/trans) | Exceptional (Baseline separation) | GC-FID is superior for detecting trace (<0.1%) trans-isomer impurities. |
| Analysis Time | 15 - 30 minutes (Due to long T1 delays) | 15 - 20 minutes (Including oven cooling) | GC-FID is better suited for high-throughput batch screening. |
| Sample Recovery | Non-destructive (Can be recovered) | Destructive (Combusted in flame) | qNMR preserves valuable synthesized materials. |
Conclusion
For the rigorous validation of cis-2,5-dimethyltetrahydrofuran, relying on a single analytical technique introduces blind spots. GC-FID excels at resolving the cis and trans stereoisomers and detecting trace volatile impurities, but it falls short in providing absolute quantification without a costly, identical reference standard. Conversely, qNMR stands as the gold standard for absolute purity determination, utilizing universal internal standards to deliver highly precise, metrologically traceable data.
For regulatory submissions and advanced drug development, an orthogonal approach—using GC-FID for impurity profiling and qNMR for absolute assay assignment—creates a self-validating, unimpeachable data package.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. emerypharma.com [emerypharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
Green Chemistry Solvent Comparison: cis-2,5-Dimethyltetrahydrofuran vs. 2-Methyltetrahydrofuran
Executive Summary
As a Senior Application Scientist navigating the transition toward sustainable chemical processes, I frequently evaluate bio-based alternatives to hazardous petrochemical solvents like tetrahydrofuran (THF) and dichloromethane (DCM)[1][2]. 2-Methyltetrahydrofuran (2-MeTHF) has successfully established itself as a first-generation green aprotic ether, derived from renewable hemicellulose sources such as corncobs and bagasse[1]. However, the rigorous demands of modern process chemistry—specifically regarding thermal stability and phase separation—have driven the development of next-generation solvents.
Enter cis-2,5-dimethyltetrahydrofuran (cis-2,5-DMTHF) . Derived from the cellulose component of biomass via 2,5-hexanedione[2][3], this di-substituted ether offers unique steric and electronic properties. This guide objectively compares the mechanistic performance, physicochemical properties, and practical laboratory applications of 2-MeTHF and cis-2,5-DMTHF to empower your process optimization.
Physicochemical Profiling & Mechanistic Causality
The performance differential between 2-MeTHF and cis-2,5-DMTHF is fundamentally rooted in their molecular architecture. The addition of methyl groups adjacent to the ethereal oxygen induces steric hindrance, which directly dictates Lewis basicity, thermal stability, and aqueous solubility.
Quantitative Data Comparison
| Property | THF (Reference) | 2-MeTHF | cis-2,5-DMTHF |
| Boiling Point (°C) | 66 | 80 | 90–92 |
| Density (g/cm³) | 0.889 | 0.854 | 0.833 |
| Water Solubility | Miscible | 4.4 g/100g (at 23°C) | Very Low |
| Flash Point (°C) | -14 | -11 | 27 |
| Peroxide Formation | High | Low | Very Low |
| Thermal Stability | Low | Moderate (Decomp. >70°C) | High (Stable to 200°C) |
Data synthesized from comparative solvent studies[2][4][5].
Causality Behind the Data
-
Steric Shielding & Stability: 2-MeTHF possesses a single methyl group, providing intermediate steric shielding that reduces peroxide formation compared to THF[1][5]. However, under rigorous conditions (e.g., 40 bar nitrogen), 2-MeTHF has been observed to begin decomposing at 70°C[2]. Conversely, the symmetrical dual-methyl substitution in cis-2,5-DMTHF highly shields the oxygen atom, granting it exceptional thermal stability up to 200°C[2].
-
Aqueous Partitioning: 2-MeTHF is "inversely soluble" in water, meaning its solubility decreases as temperature increases (~4.4 g/100 g at 23°C)[4]. cis-2,5-DMTHF's increased lipophilicity drastically reduces its water solubility, making it a superior candidate for biphasic extractions[2]. Hansen Solubility Parameter (HSP) analyses confirm that 2,5-DMTHF yields Relative Energy Difference (RED) values below 0.5 against standard extraction mixtures, indicating high chemical affinity and extraction efficiency[6].
Caption: Logical relationship between steric hindrance and solvent performance.
Performance in Key Synthetic Workflows
Organometallic Reactions (Grignard & Lithiation)
Both solvents are highly effective for Grignard formations, replacing THF to allow for higher reaction temperatures and easier post-reaction separation[4][7][8].
-
2-MeTHF closely mimics THF's Lewis basicity, making it an excellent coordinator for organolithium and organomagnesium intermediates[4][7].
-
cis-2,5-DMTHF , despite its reduced basicity due to steric bulk, provides excellent selectivity and yield[2]. Its higher boiling point (90–92°C) is particularly advantageous for initiating stubborn alkyl halides that require elevated thermal energy[2].
Biphasic Extractions
When replacing DCM in liquid-liquid extractions, density and phase separation speed are critical[2][8]. The density of cis-2,5-DMTHF (~0.833 g/cm³) provides a robust density differential against water (~1.0 g/cm³). This physical property, combined with its near-zero water solubility, prevents the formation of stubborn emulsions—a frequent bottleneck when using THF or even 2-MeTHF[2].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: High-Temperature Grignard Synthesis & Coupling
Objective: Synthesize an organomagnesium intermediate using a green solvent.
-
Preparation: Flame-dry a multi-neck round-bottom flask and purge with Argon. Causality: Organometallic reagents are highly sensitive to moisture, which quenches the active species.
-
Activation: Add magnesium turnings (1.1 eq) and a catalytic crystal of iodine.
-
Solvent Selection & Addition: Introduce anhydrous 2-MeTHF or cis-2,5-DMTHF. Causality: If the subsequent coupling requires prolonged heating above 70°C, select cis-2,5-DMTHF to prevent solvent decomposition[2]. For standard low-temperature lithiation, 2-MeTHF is preferred due to its lower viscosity[2].
-
Initiation: Add 5% of the alkyl halide dropwise.
-
Self-Validation Check: Observe the disappearance of the iodine color and a localized exotherm. This confirms the activation of the Mg surface.
-
-
Propagation: Add the remaining alkyl halide at a rate that maintains a gentle reflux, leveraging the higher boiling points of these green solvents.
-
Coupling & Quench: Introduce the electrophile. Once complete, quench with saturated aqueous NH₄Cl.
Protocol 2: Green Liquid-Liquid Extraction (LLE)
Objective: Extract an Active Pharmaceutical Ingredient (API) from an aqueous mixture without halogenated solvents.
-
Solvent Addition: To the aqueous reaction mixture, add an equal volume of cis-2,5-DMTHF.
-
Agitation: Mix vigorously for 5 minutes, then allow the layers to settle.
-
Self-Validation Check: Measure the separation time. The density differential (0.833 vs 1.0 g/cm³) should force a sharp phase boundary within minutes, free of emulsion[2].
-
-
Separation: Decant the upper organic layer.
-
Self-Validation Check: Measure the recovered organic volume. Because cis-2,5-DMTHF has minimal water solubility, the recovered volume will closely match the input volume, confirming minimal product loss to the aqueous phase[2].
-
-
Recovery: Recover the solvent via rotary evaporation. The 90°C boiling point requires slightly higher vacuum than DCM, but the lack of an aqueous azeotrope ensures a dry API product[2][8].
Caption: Liquid-liquid extraction workflow utilizing cis-2,5-DMTHF.
Conclusion
While 2-MeTHF remains a highly capable, biorenewable workhorse for general organometallic synthesis[1][4], cis-2,5-DMTHF represents a significant leap forward for processes demanding extreme thermal stability and pristine biphasic separations[2]. By understanding the causality between their molecular structures and macroscopic properties, researchers can intelligently substitute these green solvents to optimize both environmental impact and chemical yield.
References
-
Title : Is 2-Methyltetrahydrofuran green solvent?What is it used for? Source : ChemicalBook URL : 4
-
Title : Greener Solvent Alternatives Source : Sigma-Aldrich URL : 1
-
Title : 2-Methyl Tetrahydrofuran (2-Methyl THF) Source : Kairav Chemofarbe Industries Ltd URL : 7
-
Title : Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent Source : ACS Publications URL : 2
-
Title : 2-Methyltetrahydrofuran Source : IFC - International Furan Chemicals BV URL : 8
-
Title : Prediction of Green Solvent Applicability in Cultural Heritage Using Hansen Solubility Parameters... Source : MDPI URL : 6
-
Title : Atmospheric breakdown chemistry of the new “green” solvent 2,2,5,5-tetramethyloxolane... Source : Copernicus ACP URL : 5
-
Title : Cooperative catalysis of Pt/C and acid resin for the production of 2,5-dimethyltetrahydrofuran... Source : ResearchGate URL : 3
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Is 2-Methyltetrahydrofuran green solvent?What is it used for?_Chemicalbook [chemicalbook.com]
- 5. ACP - Atmospheric breakdown chemistry of the new âgreenâ solvent 2,2,5,5-tetramethyloxolane via gas-phase reactions with OH and Cl radicals [acp.copernicus.org]
- 6. mdpi.com [mdpi.com]
- 7. 2-Methyltetrahydrofuran (2-MeTHF) | CAS 96-47-9 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]
- 8. 2-Methyltetrahydrofuran - IFC [furan.com]
benchmarking cis-2,5-dimethyltetrahydrofuran performance in cross-coupling reactions
Benchmarking cis-2,5-Dimethyltetrahydrofuran (2,5-DMTHF) in Cross-Coupling: A Next-Generation Green Solvent Guide
Introduction For decades, tetrahydrofuran (THF) has been the default ethereal solvent for organometallic cross-coupling. However, its high water miscibility, low flash point, and susceptibility to ring-opening degradation have driven the pharmaceutical industry toward greener alternatives. While 2-methyltetrahydrofuran (2-MeTHF) emerged as a successful first-generation bio-based substitute, it still suffers from thermal instability and base-induced degradation at elevated temperatures[1].
Enter cis-2,5-dimethyltetrahydrofuran (2,5-DMTHF). Derived from the cellulose component of biomass (specifically via the catalytic hydrogenation of 5-hydroxymethylfurfural), 2,5-DMTHF represents a structural evolution in solvent design[2]. By flanking the ethereal oxygen with two methyl groups, this solvent leverages steric shielding to dramatically enhance chemical stability while maintaining the dielectric properties necessary for complex transition-metal catalysis[1].
Physicochemical & Performance Benchmarking
As a Senior Application Scientist, I evaluate solvents not just on their "green" credentials, but on their operational window. The addition of a second methyl group in 2,5-DMTHF fundamentally alters its physicochemical profile, expanding the thermal and chemical boundaries of cross-coupling reactions.
Table 1: Quantitative Benchmarking of Ethereal Solvents in Organometallic Workflows
| Parameter | THF | 2-MeTHF | cis-2,5-DMTHF |
| Feedstock Origin | Petroleum | Hemicellulose | Cellulose (via 5-HMF) |
| Boiling Point (°C) | 66 | 80 | 90–92 |
| Flash Point (°C) | -14 | -11 | 27 |
| Density (g/cm³) | 0.889 | 0.860 | 0.833 |
| Water Miscibility | Fully miscible | Moderate | Low (Clean phase separation) |
| Thermal Stability (under N₂) | Low | Decomposes at 70 °C | Stable > 200 °C |
| Grignard Coupling Yield * | Moderate | 38.9% | 89.6% |
*Benchmark reaction: Coupling of 2-chlorobenzyl chloride with 2-butanone[1].
Mechanistic Causality: Why 2,5-DMTHF Outperforms
The stark difference in yield (89.6% vs 38.9%) when coupling challenging chloro-arenes is rooted in solvent degradation kinetics. In THF and 2-MeTHF, strong bases and organometallic reagents (like n-BuLi or Grignard reagents) can easily deprotonate the exposed α-carbon. This initiates an α-cleavage event—a reverse[3+2] cycloaddition that irreversibly opens the THF ring, destroying the solvent and quenching the active catalytic species[1].
In cis-2,5-DMTHF, both α and α' positions are sterically blocked. This dual-methyl shielding repels nucleophilic attack and suppresses the Lewis acid-base adduct formation that precedes degradation. Consequently, the half-life of active organometallic intermediates is significantly extended. For instance, the active n-butyllithium content remains at ~83% in 2,5-DMTHF after 70 minutes at 35 °C, compared to just 61% in 2-MeTHF[1]. Furthermore, 2,5-DMTHF has proven highly effective in asymmetric Suzuki-Miyaura cross-couplings, supporting enantioselectivities up to 98% ee by providing a stable, non-interfering solvation sphere[1].
Mechanistic pathway showing steric protection of cis-2,5-Me2THF against base-induced degradation.
Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling in 2,5-DMTHF
To demonstrate the operational advantages of 2,5-DMTHF, the following protocol outlines a Suzuki-Miyaura coupling of an unactivated aryl chloride. This workflow is designed as a self-validating system, incorporating internal checkpoints to ensure data integrity.
Objective: Palladium-catalyzed coupling of 4-chlorotoluene with phenylboronic acid. Causality Checkpoint: Aryl chlorides are notoriously sluggish and require elevated thermal energy to undergo oxidative addition. 2,5-DMTHF’s higher boiling point (90 °C) allows for vigorous reflux without the need for pressurized reaction vessels, a distinct advantage over THF (66 °C).
Step 1: Reaction Assembly & Internal Standard Integration
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chlorotoluene (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).
-
Self-Validation Checkpoint: Add precisely 0.50 mmol of biphenyl as an internal standard. Causality: Including an inert internal standard before solvent addition allows for absolute quantitative yield determination via GC-FID, mathematically isolating the true reaction yield from any downstream extraction inefficiencies.
Step 2: Solvent Addition & Deoxygenation
-
Add 5.0 mL of anhydrous cis-2,5-DMTHF (0.2 M relative to the aryl halide).
-
Perform three consecutive freeze-pump-thaw cycles, backfilling with high-purity Argon.
-
Causality: While 2,5-DMTHF exhibits high stability, molecular oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of the boronic acid. Strict anaerobic conditions validate that any yield drop is chemical, not environmental.
Step 3: Thermal Activation & Kinetic Monitoring
-
Submerge the flask in a pre-heated oil bath at 85 °C and stir vigorously for 6 hours.
-
Self-Validation Checkpoint: At the 2-hour mark, extract a 50 µL aliquot via a gas-tight syringe. Quench in 0.5 mL of water, extract with 0.5 mL of ethyl acetate, and analyze via GC-FID. Causality: The product-to-biphenyl peak area ratio should indicate >60% conversion. If conversion is stalled, it diagnoses premature catalyst death (likely due to ligand oxidation), allowing the researcher to abort and troubleshoot rather than wasting the full 6-hour cycle.
Step 4: Biphasic Work-up & Isolation
-
Cool the reaction to room temperature and add 5.0 mL of distilled water to dissolve the phosphate salts.
-
Causality: Because 2,5-DMTHF has a highly favorable partition coefficient and low water solubility, the mixture will immediately separate into two clean, distinct phases. Unlike THF, which is fully miscible and requires tedious solvent stripping or aggressive salting-out procedures, 2,5-DMTHF acts as its own extraction solvent[1].
-
Separate the upper organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude residue is now ready for flash column chromatography.
Conclusion
For drug development professionals and synthetic chemists, the transition from THF to cis-2,5-DMTHF is not merely an environmental upgrade; it is a performance enhancement. By utilizing steric shielding to prevent α-cleavage, 2,5-DMTHF provides a wider thermal window, protects sensitive organometallic intermediates, and streamlines downstream processing through clean biphasic separations.
References[2] Le, N. N., et al. (2025). "One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches." RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2025/RA/D5RA03460D[1] Zhang, C., & Wang, Y. (2022). "Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent." Organic Process Research & Development, 26(9). URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00136
Sources
environmental impact and life cycle assessment of cis-2,5-dimethyltetrahydrofuran vs traditional ethers
Environmental Impact and Life Cycle Assessment of cis-2,5-Dimethyltetrahydrofuran vs. Traditional Ethers: A Comprehensive Guide for Process Chemists
As a Senior Application Scientist overseeing scale-up operations and process chemistry, I constantly evaluate the delicate balance between solvent efficacy, safety, and environmental impact. Traditional polar aprotic solvents, particularly tetrahydrofuran (THF) and diethyl ether, have long been the workhorses of organometallic synthesis and extraction. However, their reliance on petrochemical feedstocks, high volatility, and dangerous propensity for peroxide formation present significant bottlenecks in modern, sustainable drug development1[1].
Enter cis-2,5-dimethyltetrahydrofuran (cis-2,5-DMTHF) . Derived from the cellulose component of renewable biomass, this neoteric cyclic ether is rapidly emerging as a superior green alternative1[1]. By introducing methyl groups at the α-positions (2 and 5), we fundamentally alter the solvent's physicochemical profile—enhancing its boiling point, reducing its water solubility, and sterically hindering autoxidation pathways2[2].
This guide objectively compares the life cycle assessment (LCA), environmental impact, and practical laboratory performance of cis-2,5-DMTHF against traditional ethers, providing actionable, self-validating experimental protocols for your workflows.
Part 1: Life Cycle Assessment (LCA) & Environmental Impact
The environmental superiority of cis-2,5-DMTHF begins at its source. Traditional THF is predominantly synthesized via the dehydration of 1,4-butanediol, a petrochemical derivative with a substantial carbon footprint. In contrast, cis-2,5-DMTHF is synthesized via the catalytic hydrodeoxygenation-hydrogenation of 5-hydroxymethylfurfural (5-HMF), a platform chemical readily obtained from lignocellulosic biomass3[3].
-
Carbon Footprint & Atom Economy: The transition from fossil-based feedstocks to renewable carbohydrates establishes a closed-loop carbon cycle. The catalytic cyclodehydration of intermediates like 2,5-hexanediol into cis-2,5-DMTHF boasts high atom economy, utilizing green reductants and generating water as the primary byproduct 4[4].
-
E-Factor Reduction: In process chemistry, the Environmental Factor (E-factor) is heavily influenced by solvent waste. Because THF is fully miscible with water, aqueous workups often require the addition of a secondary, less polar extraction solvent (e.g., MTBE or dichloromethane). cis-2,5-DMTHF possesses inherently low water solubility, allowing it to act as both the reaction medium and the extraction solvent, drastically reducing total solvent mass and lowering the E-factor1[1].
Fig 1. Life cycle pathways comparing biomass-derived cis-2,5-DMTHF against petrochemical THF.
Part 2: Physicochemical Performance & Safety Comparison
The structural modifications in cis-2,5-DMTHF translate directly to operational advantages. The cis-configuration provides increased molecular symmetry and dipole interactions, resulting in a higher boiling point (~90-92 °C) compared to THF (66 °C)5[5]. This elevated boiling point allows for higher reflux temperatures, kinetically driving sluggish reactions (like bulky Grignard additions) to completion faster.
Furthermore, the most critical safety failure of THF is its rapid autoxidation into explosive hydroperoxides. The mechanism relies on the abstraction of an α-hydrogen by a peroxy radical. In cis-2,5-DMTHF, the methyl groups at the 2 and 5 positions provide profound steric hindrance, blocking the approach of molecular oxygen and radicals, significantly lowering the rate of peroxide formation2[2].
Quantitative Data Summary
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | cis-2,5-Dimethyltetrahydrofuran |
| Feedstock Origin | Petrochemical (Fossil) | Biomass (Hemicellulose) | Biomass (Cellulose) |
| Boiling Point (°C) | 66.0 | 80.2 | 90.0 - 92.0 |
| Water Solubility | Fully Miscible | ~14 g/100g (Moderate) | Immiscible / Very Low |
| Peroxide Formation | High Risk (Rapid) | Moderate Risk | Low Risk (Sterically Hindered) |
| LCA Impact | High Carbon Footprint | Reduced Carbon Footprint | Lowest Carbon Footprint & E-Factor |
Part 3: Self-Validating Experimental Protocols
To truly establish trustworthiness in process design, we must rely on empirical validation. Below are two self-validating protocols that demonstrate the causality behind choosing cis-2,5-DMTHF.
Protocol 1: Comparative Autoxidation & Peroxide Formation Assay
-
Objective: To empirically validate the steric hindrance mechanism preventing peroxide formation in cis-2,5-DMTHF vs. THF.
-
Causality: Commercial ethers contain BHT (butylated hydroxytoluene) as a radical scavenger6[6]. To measure the intrinsic stability of the ether backbone, we must first remove BHT. The subsequent iodometric titration will reveal the true autoxidation kinetics.
Step-by-Step Methodology:
-
Purification: Pass 100 mL of THF and 100 mL of cis-2,5-DMTHF through basic alumina columns to remove the BHT stabilizer. Validate removal via UV-Vis spectroscopy.
-
Incubation: Transfer the unstabilized solvents into clear, borosilicate glass flasks. Expose them to atmospheric air at 25 °C under ambient laboratory lighting for 30 days.
-
Sampling & Titration: Every 5 days, extract a 5.0 mL aliquot from each flask. Add 10 mL of glacial acetic acid and 1 mL of saturated aqueous potassium iodide (KI) solution.
-
Quantification: In the presence of hydroperoxides, iodide is oxidized to iodine (yellow/brown). Titrate the liberated iodine with 0.01 M sodium thiosulfate ( Na2S2O3 ) until the solution turns colorless.
-
Validation: The volume of titrant directly correlates to peroxide concentration. You will observe that THF requires exponentially more titrant over time, whereas cis-2,5-DMTHF remains near baseline, validating the protective effect of α-methylation2[2].
Protocol 2: Biphasic Organometallic Synthesis & Direct Extraction
-
Objective: To leverage the low water solubility and high boiling point of cis-2,5-DMTHF in a Grignard reaction, eliminating the need for a secondary extraction solvent.
-
Causality: Using THF requires evaporating the solvent or adding a non-polar solvent during the aqueous quench because THF is water-miscible. cis-2,5-DMTHF naturally phase-separates, streamlining the workflow and reducing the E-factor1[1].
Step-by-Step Methodology:
-
Activation: In a flame-dried Schlenk flask under inert argon, suspend 1.2 equivalents of magnesium turnings in 10 volumes of anhydrous cis-2,5-DMTHF.
-
Initiation: Add a catalytic amount of iodine, followed by the dropwise addition of the alkyl halide. The higher boiling point (~90 °C) allows for a safe, controlled exotherm without excessive solvent loss5[5].
-
Reaction: Introduce the electrophile (e.g., a ketone) and reflux at 85 °C. The elevated temperature accelerates the reaction kinetics compared to a THF reflux (66 °C).
-
Direct Workup: Cool the mixture to 0 °C and quench slowly with saturated aqueous NH4Cl .
-
Phase Separation: Transfer the mixture to a separatory funnel. Unlike THF, the cis-2,5-DMTHF will cleanly separate as the upper organic layer, containing the product1[1].
-
Validation: Analyze the aqueous layer via GC-FID. The absence of the target product and minimal dissolved solvent in the aqueous phase validates the high extraction efficiency of cis-2,5-DMTHF.
Fig 2. Biphasic extraction workflow utilizing the low water solubility of cis-2,5-DMTHF.
References
-
Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent - ACS Publications:[Link]
-
One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - PMC (NIH):[Link]
-
Continuous dehydration of 1,4-butanediol in flowing liquid water with carbon dioxide - ResearchGate:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cis-2,5-Dimethyltetrahydrofuran | 2144-41-4 | Benchchem [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
HPLC Validation Methods for Quantifying cis-2,5-Dimethyltetrahydrofuran Stereoisomers: A Comparative Guide
As the pharmaceutical and fine chemical industries shift toward sustainable practices, cis-2,5-dimethyltetrahydrofuran (cis-2,5-DMTHF) has emerged as a high-performance, bio-derived green aprotic solvent[1]. Synthesized primarily via the intramolecular dehydration of biomass-derived sugar alcohols, the reaction inherently yields a mixture of the mesocis-isomer and a racemic pair of trans-enantiomers[2].
For researchers and drug development professionals, quantifying the exact stereochemical purity of 2,5-DMTHF is a complex analytical challenge. The molecule lacks a strong UV chromophore, rendering standard UV-Vis detection ineffective. Furthermore, the subtle spatial differences between the cis and trans configurations require highly selective stationary phases capable of advanced shape recognition.
This guide objectively compares modern High-Performance Liquid Chromatography (HPLC) platforms against legacy Gas Chromatography (GC) methods, providing a self-validating experimental protocol for rigorous stereoisomer quantification.
Mechanistic Causality in Stereoisomer Separation
To achieve baseline resolution of 2,5-DMTHF stereoisomers, the analytical method must exploit the distinct dipole moments and steric profiles of the isomers. The cis-isomer (a meso compound with Cs symmetry) presents both methyl groups on the same face of the tetrahydrofuran ring. This creates a distinct steric bulk and a higher net dipole moment compared to the trans-enantiomers ( C2 symmetry).
-
Host-Guest Complexation (Pillar[6]arene HPLC): Advanced chiral stationary phases, such as amphiphilic Pillar[6]arene columns, utilize a rigid, electron-rich hydrophobic cavity. The cis-isomer interacts differently within this cavity than the trans-enantiomers, leading to differential retention times based on shape selectivity[3].
-
Inclusion Complexation (Cyclodextrin GC-FID): Legacy GC methods rely on permethylated β -cyclodextrin ( β -DEX). The asymmetrical geometry of the 7-glucose unit ring allows it to distinguish between the enantiomers of a large number of volatile analytes, including cyclic ethers[4].
-
Detector Causality (RID vs. ELSD): Because 2,5-DMTHF lacks UV absorbance, Refractive Index Detection (RID) is the gold standard[2]. While Evaporative Light Scattering Detection (ELSD) is an alternative, 2,5-DMTHF's relative volatility (boiling point ~90–92 °C) causes analyte loss in the ELSD drift tube unless temperatures are meticulously optimized. Therefore, RID provides a more robust, self-validating baseline.
Comparative Analysis: HPLC vs. GC Alternatives
When selecting a validation method, the sample matrix and the required degree of enantiomeric resolution dictate the platform. Table 1 outlines the performance metrics of the leading stationary phases.
Table 1: Performance Comparison of Analytical Platforms for 2,5-DMTHF
| Performance Parameter | Amphiphilic Pillar[6]arene HPLC | Polysaccharide Chiral HPLC | Cyclodextrin GC-FID ( β -DEX 120) |
| Detection Modality | RID / ELSD | RID / ELSD | FID |
| cis vs. trans Resolution | Excellent (Baseline) | Good | Excellent |
| Enantiomeric Resolution | Moderate | Excellent | Excellent |
| Matrix Compatibility | High (Aqueous & Organic) | Moderate (Organic primarily) | Low (Requires volatile matrix) |
| Primary Mechanism | Host-Guest Cavity Inclusion | Steric Fit / Dipole Interactions | Reversible Inclusion Complexation |
| Thermal Limit | N/A (Liquid Phase) | N/A (Liquid Phase) | 220 °C |
Data synthesized from field-proven chromatographic separation behaviors of cyclic ethers[3][4].
Field-Proven Experimental Protocol: HPLC-RID Validation
To ensure compliance with ICH Q2(R2) guidelines, the following protocol details a self-validating workflow for the quantification of cis-2,5-DMTHF using an HPLC-RID system.
Step 1: System Suitability & Chromatographic Conditions
Causality: RID is highly sensitive to thermal gradients and pressure fluctuations. The entire system must be strictly thermostatted to prevent baseline drift.
-
Column: Amphiphilic Pillar[6]arene-functionalized silica column (250 mm × 4.6 mm, 5 µm) or equivalent immobilized polysaccharide chiral phase.
-
Mobile Phase: Isocratic elution using Hexane/Isopropanol (95:5 v/v). Why? The non-polar hexane drives the hydrophobic inclusion of 2,5-DMTHF into the stationary phase cavity, while the 5% isopropanol modulates the interaction strength to prevent peak tailing.
-
Flow Rate: 0.6 mL/min.
-
Detector: Refractive Index Detector (RID) with the optical cell strictly thermostatted to 35 °C.
-
Self-Validating Metric: Inject a 1.0 mg/mL standard mixture. The method is only valid if the resolution ( Rs ) between the cis and trans peaks is ≥1.5 , and the tailing factor ( T ) is ≤1.2 .
Step 2: Linearity and Range
-
Prepare a primary stock solution of highly pure cis-2,5-DMTHF (>99%) in the mobile phase.
-
Perform serial dilutions to create six calibration levels ranging from 0.5 mg/mL to 10.0 mg/mL.
-
Inject each standard in triplicate (20 µL injection volume). Plot the RID peak area against concentration.
-
Self-Validating Metric: The correlation coefficient ( R2 ) must be ≥0.999 . If R2<0.999 , recalibrate the RID optical balance.
Step 3: Precision (Repeatability) and Accuracy (Recovery)
-
Precision: Inject the 2.0 mg/mL standard six consecutive times. Calculate the Relative Standard Deviation (RSD) of the peak areas.
-
Acceptance Criterion: RSD ≤2.0% .
-
-
Accuracy: Spike a known blank matrix (e.g., the reaction solvent used during biomass dehydration) with cis-2,5-DMTHF at three concentration levels (50%, 100%, and 150% of the target analytical concentration).
-
Acceptance Criterion: Mean recovery must fall between 98.0% and 102.0%.
-
Step 4: LOD and LOQ Determination
-
Determine the baseline noise by injecting a blank mobile phase sample over 30 minutes.
-
Calculate the Limit of Detection (LOD) as the concentration yielding a Signal-to-Noise (S/N) ratio of 3:1.
-
Calculate the Limit of Quantitation (LOQ) as the concentration yielding an S/N ratio of 10:1.
-
Causality: Because RID is inherently less sensitive than UV detection, establishing a precise LOQ via empirical injection (rather than theoretical extrapolation) is critical for trace impurity analysis in pharmaceutical-grade solvents.
Analytical Workflow Visualization
Decision matrix for selecting the optimal analytical platform for 2,5-DMTHF stereoisomer quantification.
References
-
Title: Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent Source: ACS Sustainable Chemistry & Engineering URL: [Link]
-
Title: Intramolecular dehydration of biomass-derived sugar alcohols in high-temperature water Source: RSC Advances URL: [Link]
-
Title: Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[6]arene Stationary Phase Source: ACS Applied Materials & Interfaces URL: [Link]
Sources
cis-2,5-Dimethyltetrahydrofuran proper disposal procedures
Personal protective equipment for handling cis-2,5-Dimethyltetrahydrofuran
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists transitioning toward sustainable, bio-derived solvents. cis-2,5-Dimethyltetrahydrofuran (DMTHF) has emerged as a highly effective, green aprotic alternative to traditional ethers like tetrahydrofuran (THF)[1]. However, replacing THF with DMTHF does not eliminate the inherent risks associated with cyclic ethers.
To ensure laboratory safety and build a self-validating operational culture, we must move beyond generic safety data sheets. This guide provides a rigorous, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing operational and disposal protocols specifically tailored to the chemical behavior of DMTHF.
Section 1: Causality-Driven Hazard Profile
Before selecting PPE or designing a workflow, we must understand the molecular behavior of DMTHF that dictates its hazards:
-
Peroxide Formation Kinetics: Like all ethers, DMTHF is susceptible to autoxidation upon exposure to atmospheric oxygen. The oxygen atom in the ether ring facilitates the abstraction of α-hydrogens by peroxy radicals. However, the methyl groups at the 2 and 5 positions in DMTHF sterically hinder the approach of these radicals and stabilize the C-H bond, making hydrogen abstraction less favorable compared to THF[2]. While this significantly reduces the rate of peroxide formation, DMTHF remains a Class B Peroxide-Forming Chemical [3]. Over time, these peroxides can accumulate and precipitate as shock-sensitive explosives, particularly during solvent concentration[4][5].
-
Polymer Permeation: Cyclic ethers are notorious for rapidly degrading standard laboratory elastomers. The non-polar organic structure of DMTHF allows it to quickly solvate and permeate the cross-linked networks of nitrile and latex, leading to catastrophic barrier failure in a matter of minutes[6][7].
Section 2: Personal Protective Equipment (PPE) Matrix
A self-validating safety protocol requires PPE matched to the chemical's specific permeation data. Standard laboratory nitrile gloves are fundamentally incompatible with DMTHF.
-
Hand Protection (Critical):
-
Primary Choice:Butyl rubber gloves (thickness ≥ 0.3 mm). Butyl rubber possesses a highly saturated, tightly packed polymer chain structure that resists solvation by cyclic ethers, offering breakthrough times exceeding 4 hours[6][7].
-
Alternative: Laminated PE/EVAL/PE (e.g., Silver Shield) gloves for extended contact or heavy spill cleanup.
-
Unacceptable: Nitrile, Latex, or Neoprene. These materials exhibit "Poor" chemical resistance to THF-derivatives, with breakthrough occurring in under 5 minutes[6][7].
-
-
Eye & Face Protection: ANSI Z87.1 compliant chemical splash goggles are mandatory. If transferring volumes > 500 mL or performing pressurized reactions, a full face shield must be worn over the goggles to protect against splash and potential peroxide deflagration[8].
-
Respiratory & Body Protection: A flame-resistant (FR) laboratory coat and full-length pants. All operations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors (which target the central nervous system) and to mitigate the risk of vapor ignition[3][8].
Quantitative Data Summary for DMTHF Handling
| Parameter | Value / Recommendation | Causality / Scientific Rationale |
| Glove Breakthrough (Nitrile) | < 5 minutes | Rapid polymer solvation by the cyclic ether structure[6]. |
| Glove Breakthrough (Butyl Rubber) | > 240 minutes | Tightly packed polymer chain resists permeation[7]. |
| Peroxide Control Point | 100 ppm | Concentration at which mechanical shock may initiate an explosion[4]. |
| Safe Peroxide Level for Distillation | < 20 ppm | Prevents dangerous concentration in the distillation residue[2]. |
| Flash Point | ~ 1 °C (GHS Category 3) | Highly flammable liquid and vapor; requires strict ignition control[3]. |
Section 3: Experimental Protocol: Safe Handling & Operations
Every protocol must validate the safety of the subsequent step. Follow this step-by-step methodology when utilizing DMTHF in synthetic workflows.
Step-by-Step Handling Methodology:
-
Pre-Use Verification: Inspect the container's "Date Received" and "Date Opened." DMTHF should be tested for peroxides every 3-6 months after opening[2]. Do not move containers showing visible crystals around the cap.
-
Peroxide Testing (Iodometric Method):
-
Step 1: In a fume hood, add 0.5 mL of the DMTHF sample to a test tube.
-
Step 2: Add 1 mL of glacial acetic acid and 0.1 g of sodium iodide (NaI).
-
Step 3: Shake gently. A yellow/brown color indicates the oxidation of iodide to iodine by peroxides. Use a standardized colorimetric chart or commercial quantitative test strips to determine the exact ppm[2].
-
-
Inert Transfer: If peroxides are < 20 ppm, proceed. Use a Schlenk line or glovebox for transferring DMTHF to prevent introducing atmospheric oxygen, which initiates autoxidation[9][10].
-
Reaction Execution: Never distill or evaporate DMTHF to absolute dryness. Always leave at least 10-20% bottoms in the flask to ensure any trace peroxides remain solvated and do not crystallize out as shock-sensitive solids[4].
-
Post-Use Storage: Flush the headspace of the DMTHF container with high-purity Argon or Nitrogen before sealing. Store in a cool, dark, and dry flammables cabinet[2].
Section 4: Disposal and Peroxide Management Plan
Improper disposal of time-sensitive chemicals is a leading cause of laboratory accidents[4][5].
Step-by-Step Disposal Methodology:
-
Final Peroxide Assay: Before declaring DMTHF as waste, test the peroxide concentration to determine the required disposal route.
-
Quenching High Peroxides (> 100 ppm): If the concentration exceeds 100 ppm, it must be neutralized before it can be safely transported by waste management personnel.
-
Step 1: Slowly add the contaminated DMTHF to a stirred, highly concentrated aqueous solution of ferrous sulfate (FeSO₄) or sodium metabisulfite in a fume hood.
-
Step 2: Stir vigorously for 30 minutes, allow phase separation, and re-test the organic layer for peroxides.
-
-
Waste Segregation: Once verified safe (< 20 ppm), transfer the solvent to a designated "Non-Halogenated Flammable Organic Waste" container.
-
Labeling: Clearly label the waste container with the chemical name, hazards (Flammable, Irritant), and explicitly state the date and result of the last peroxide test.
Operational and disposal workflow for peroxide-forming DMTHF.
References
-
2,5-Dimethyltetrahydrofuran | C6H12O | CID 13855 - PubChem - nih.gov[Link]
-
Management of time-sensitive chemicals (II): Their identification, chemistry and management - fsu.edu[Link]
-
Management of Time Sensitive Chemicals - marshall.edu[Link]
-
Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent - researchgate.net[Link]
-
Flammable Liquids and Solids - sarponggroup.com[Link]
-
OSHA Glove Selection Chart - fsu.edu[Link]
-
Hand Protection Chemical Resistance Guide - epa.gov[Link]
-
Fluorinated β-Lactones and Poly(β-hydroxyalkanoate)s: Synthesis via Epoxide Carbonylation and Ring-Opening Polymerization - nih.gov[Link]
-
Online Research @ Cardiff - ORCA - cardiff.ac.uk[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,5-Dimethyltetrahydrofuran | C6H12O | CID 13855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. marshall.edu [marshall.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. response.epa.gov [response.epa.gov]
- 8. sarponggroup.com [sarponggroup.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
